molecular formula C4H8F3N B3055160 N-Methyl-1,1,1-trifluoro-2-propylamine CAS No. 632344-06-0

N-Methyl-1,1,1-trifluoro-2-propylamine

Cat. No.: B3055160
CAS No.: 632344-06-0
M. Wt: 127.11 g/mol
InChI Key: LXYLQDHKQINDEX-UHFFFAOYSA-N
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Description

N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a chemical building block of interest in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethyl group and a secondary amine, makes it a valuable synthon for the development of more complex molecules. The incorporation of fluorine atoms can significantly alter a compound's metabolic stability, lipophilicity, and bioavailability, which is a key strategy in modern drug design . This compound is provided as the hydrochloride salt to enhance its stability and handling properties . It is offered with a typical purity of 95% or higher and should be stored under an inert atmosphere at room temperature to maintain its quality . Researchers should note that this compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin and eye irritation and specific respiratory tract irritation . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use. Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYLQDHKQINDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591902
Record name 1,1,1-Trifluoro-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632344-06-0
Record name 1,1,1-Trifluoro-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine, a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details a robust and scientifically sound synthetic pathway, commencing with the asymmetric synthesis of the chiral precursor, (S)-1,1,1-trifluoro-2-propylamine, followed by a highly efficient N-methylation step. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols. All methodologies are substantiated with in-text citations to authoritative sources, and a comprehensive list of references is provided.

Introduction: The Significance of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is a privileged moiety due to its unique electronic properties and steric profile. When appended to a chiral amine scaffold, it can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. (S)-N-Methyl-1,1,1-trifluoro-2-propylamine serves as a critical building block for the synthesis of more complex pharmaceutical agents. The replacement of a methyl group with a trifluoromethyl group can lead to significant improvements in metabolic stability by blocking sites of oxidative metabolism.[1]

The synthesis of enantiomerically pure α-trifluoromethyl amines presents a considerable challenge due to the strong electron-withdrawing nature of the CF3 group, which can influence the reactivity of adjacent functional groups. This guide outlines a reliable synthetic strategy that addresses these challenges, providing a clear pathway to obtaining the target molecule with high enantiomeric purity.

Synthetic Strategy: A Two-Stage Approach

The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine is most effectively approached in a two-stage process. The first stage focuses on the establishment of the chiral center through the asymmetric synthesis of the precursor, (S)-1,1,1-trifluoro-2-propylamine. The second stage involves the selective N-methylation of this chiral amine.

Synthesis_Strategy Prochiral_Ketone 1,1,1-Trifluoroacetone Chiral_Precursor (S)-1,1,1-trifluoro-2-propylamine Prochiral_Ketone->Chiral_Precursor Asymmetric Synthesis Chiral_Auxiliary Chiral Auxiliary (e.g., tert-Butanesulfinamide) Chiral_Auxiliary->Chiral_Precursor Target_Molecule (S)-N-Methyl-1,1,1-trifluoro-2-propylamine Chiral_Precursor->Target_Molecule Reductive Amination Methylating_Agent Formaldehyde Methylating_Agent->Target_Molecule Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Target_Molecule

Caption: Overall two-stage synthetic strategy.

This modular approach allows for the optimization of each step independently, ensuring high yields and enantiopurity of the final product.

Stage 1: Asymmetric Synthesis of (S)-1,1,1-trifluoro-2-propylamine

The key to a successful synthesis lies in the efficient and stereocontrolled construction of the chiral amine precursor. While several methods exist for the enantioselective synthesis of α-trifluoromethyl amines, the use of a chiral auxiliary, such as tert-butanesulfinamide (TBSA), offers a reliable and scalable approach.[2][3]

The synthesis begins with the condensation of 1,1,1-trifluoroacetone with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The tert-butanesulfinyl group serves as a powerful chiral directing group, enabling the diastereoselective reduction of the imine double bond.[3] Subsequent acidic cleavage of the sulfinyl group furnishes the desired (S)-1,1,1-trifluoro-2-propylamine with high enantiomeric excess.

Experimental Protocol: Synthesis of (S)-1,1,1-trifluoro-2-propylamine

Materials and Reagents:

  • 1,1,1-Trifluoroacetone

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • Sodium borohydride (NaBH4)

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

Procedure:

  • Formation of the N-tert-Butanesulfinylimine: To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous toluene, add titanium(IV) ethoxide (2.0 eq). The mixture is stirred at room temperature for 30 minutes. 1,1,1-Trifluoroacetone (1.2 eq) is then added, and the reaction mixture is heated to 60 °C for 12 hours. The reaction is monitored by TLC until completion.

  • Diastereoselective Reduction: The reaction mixture is cooled to -78 °C, and methanol is added, followed by the slow addition of sodium borohydride (2.0 eq). The reaction is stirred at -78 °C for 3 hours.

  • Work-up and Isolation of the Sulfinamide Adduct: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature and then filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Cleavage of the Chiral Auxiliary: The crude sulfinamide adduct is dissolved in methanol, and a solution of hydrochloric acid in diethyl ether is added. The mixture is stirred at room temperature for 1 hour.

  • Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a sodium hydroxide solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to afford (S)-1,1,1-trifluoro-2-propylamine. The product can be further purified by distillation.

Stage 2: N-Methylation via Reductive Amination

With the enantiomerically pure precursor in hand, the final step is the introduction of the N-methyl group. Reductive amination is a highly efficient and widely used method for this transformation.[4] This one-pot reaction involves the formation of an intermediate imine or iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride.[5]

Reductive_Amination Start (S)-1,1,1-trifluoro-2-propylamine Imine Iminium Ion Intermediate Start->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Product (S)-N-Methyl-1,1,1-trifluoro-2-propylamine Imine->Product NaBH4 NaBH4 NaBH4->Product

Caption: Reductive amination workflow.

Experimental Protocol: N-Methylation of (S)-1,1,1-trifluoro-2-propylamine

Materials and Reagents:

  • (S)-1,1,1-trifluoro-2-propylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of (S)-1,1,1-trifluoro-2-propylamine (1.0 eq) in methanol, add formaldehyde solution (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes.

  • Sodium borohydride (1.5 eq) is then added portion-wise, maintaining the temperature at 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield (S)-N-Methyl-1,1,1-trifluoro-2-propylamine.

Characterization and Data

Thorough characterization of the final product is crucial to confirm its identity, purity, and enantiomeric integrity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C4H8F3N
Molecular Weight 127.11 g/mol
Appearance Colorless liquid
Boiling Point Data not readily available, estimated to be slightly higher than the precursor.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals: ~3.5-4.0 (m, 1H, CH), ~2.4 (s, 3H, N-CH₃), ~1.3 (d, 3H, CH-CH₃), ~1.5-2.0 (br s, 1H, NH).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Expected signals: ~125 (q, CF₃), ~55 (q, CH), ~30 (s, N-CH₃), ~15 (s, CH-CH₃).
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) Expected signal: ~-75 (d).

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.

Purification and Chiral Analysis

Purification

The final product, (S)-N-Methyl-1,1,1-trifluoro-2-propylamine, can be purified by fractional distillation under atmospheric or reduced pressure.[6][7] For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.[8]

Chiral Analysis

Confirmation of the enantiomeric purity of the final product is essential. This is typically achieved using chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Chiral Gas Chromatography (GC): The amine can be derivatized with a suitable chiral derivatizing agent, and the resulting diastereomers can be separated on a standard achiral GC column. Alternatively, direct separation of the enantiomers can be achieved on a chiral GC column, such as one coated with a cyclodextrin derivative.[9][10]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase (CSP) is a powerful technique for enantiomeric separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[11]

Safety Considerations

  • 1,1,1-Trifluoroacetone: This is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: This is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water.[5][12][13] Handle in a dry environment and quench reactions carefully.

  • Trifluoromethylated Amines: These compounds should be handled with care, as their toxicological properties may not be fully characterized. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde: This is a known carcinogen and should be handled in a fume hood.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine. By employing a two-stage strategy involving the use of a chiral auxiliary for the asymmetric synthesis of the key amine precursor, followed by an efficient reductive amination for N-methylation, the target molecule can be obtained in high yield and enantiomeric purity. The provided experimental protocols, characterization data, and safety information will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Eurofins. (2010, January 29).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 5).
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC.
  • Reductive Amination Reaction - OpenBU. (2011, July 14).
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC.
  • Synthesis of N-Methyl Secondary Amines.
  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC. (2024, April 16).
  • Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol - Organic Chemistry Portal.
  • chiral hplc method: Topics by Science.gov.
  • US4283254A - Methylamines purification by distillation and purge - Google P
  • After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes - Organic Syntheses Procedure.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.
  • Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products - The Royal Society of Chemistry.
  • The State of the Art in Chiral Capillary Gas Chromatography | LCGC Intern
  • Novel enantioselective synthesis of (S)
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS.
  • Reductive amination of amines with formaldehyde ?
  • Methylamines purification process - P
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
  • Chiral Auxiliaries and Chirogenesis - MDPI. (2018, April 5).
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.
  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine - Benchchem.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).

Sources

Technical Guide: N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, N-Methyl-1,1,1-trifluoro-2-propylamine represents a high-value fluorinated building block. It serves as a strategic bioisostere for the isopropylamine moiety, offering a unique combination of steric similarity and electronic divergence.[1]

The introduction of the trifluoromethyl (


) group adjacent to the amine center drastically alters the physicochemical profile of the molecule. Unlike its non-fluorinated counterpart, this compound exhibits a significantly suppressed pKa (approx.[1] 6.0–6.5), ensuring that a substantial fraction of the molecule remains neutral at physiological pH (7.4). This characteristic is pivotal for optimizing membrane permeability , reducing hERG channel inhibition  (often associated with high-pKa basic amines), and blocking metabolic "soft spots" prone to oxidative deamination.[1]

This guide provides a comprehensive technical analysis of this building block, covering its physicochemical properties, validated synthesis protocols, and application strategies in Structure-Activity Relationship (SAR) campaigns.[1]

Chemical Identity & Properties

Nomenclature and Identification
PropertyDetail
IUPAC Name N-Methyl-1,1,1-trifluoro-propan-2-amine
Common Name N-Methyl-trifluoroisopropylamine
Molecular Formula

Molecular Weight 127.11 g/mol (Free Base) / 163.57 g/mol (HCl Salt)
CAS (R-isomer) 1365937-46-7 (Free Base) / 1389320-29-9 (HCl)
CAS (S-isomer) 1365937-57-0 (Free Base) / 1389320-35-7 (HCl)
Appearance Colorless liquid (Free Base) / White crystalline solid (HCl)
Physicochemical Profile

The defining feature of this molecule is the electron-withdrawing effect of the


 group.
  • Basicity (pKa): While N-methylisopropylamine has a pKa of ~10.2, the trifluoromethyl group pulls electron density from the nitrogen lone pair, lowering the pKa to approximately 6.2 .[1]

  • Lipophilicity (LogD): At pH 7.4, the non-fluorinated analog is >99.8% ionized (cationic), limiting passive diffusion.[1] N-Methyl-1,1,1-trifluoro-2-propylamine is predominantly neutral (~90%) at pH 7.4, significantly enhancing CNS penetration and oral bioavailability.

Synthesis & Manufacturing

The most robust route for synthesizing N-Methyl-1,1,1-trifluoro-2-propylamine is the reductive amination of 1,1,1-trifluoroacetone.[1] Due to the reduced nucleophilicity of the resulting amine and the electron-deficient nature of the ketone, standard protocols often require optimization (e.g., Titanium(IV) additives) to drive imine formation.

Validated Synthetic Protocol

Reaction Type: Reductive Amination Scale: Gram to Multigram

Reagents:
  • Substrate: 1,1,1-Trifluoroacetone (CAS 421-50-1)[2]

  • Amine Source: Methylamine (2M in THF or MeOH)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    )
    
  • Reducing Agent: Sodium borohydride (

    
    )[3]
    
  • Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Imine Formation (Dehydration):

    • Charge a flame-dried reaction vessel with anhydrous THF under

      
       atmosphere.
      
    • Add 1,1,1-Trifluoroacetone (1.0 equiv) and Methylamine (1.2 equiv).

    • Critical Step: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. The

      
       species acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
      
    • Stir at ambient temperature for 6–12 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium borohydride (

      
      , 1.5 equiv) portion-wise to control hydrogen evolution.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Isolation:

    • Quench the reaction with aqueous

      
       (1M) to precipitate titanium salts.
      
    • Filter the resulting slurry through a pad of Celite.[4]

    • Extract the filtrate with Diethyl Ether (

      
      ) or Dichloromethane (
      
      
      
      ).
    • Note: The free base is volatile. If isolating the free base, avoid high-vacuum rotary evaporation.

    • Salt Formation (Recommended): Treat the organic layer with

      
       in dioxane/ether to precipitate the stable hydrochloride salt.
      
Synthesis Workflow Diagram

Synthesis Figure 1: Reductive Amination Pathway mediated by Titanium(IV) Isopropoxide. Start 1,1,1-Trifluoroacetone (CAS 421-50-1) Reagents Methylamine + Ti(OiPr)4 (Imine Formation) Start->Reagents Mix in THF Intermediate Titanium-Imine Complex Reagents->Intermediate -H2O (scavenged) Reduction NaBH4 Reduction (0°C -> RT) Intermediate->Reduction Hydride Transfer Product N-Methyl-1,1,1-trifluoro-2-propylamine Reduction->Product Hydrolysis & Workup

Applications in Drug Discovery

Bioisosterism & pKa Modulation

This moiety is a classic "fluorine scan" replacement for isopropyl or ethyl groups. The strategic value lies in the pKa shift .

  • Problem: A basic amine (pKa > 9) in a drug candidate may lead to high lysosomal trapping (phospholipidosis risk) or rapid renal clearance.

  • Solution: Substituting the alkyl group with a trifluoro-isopropyl group lowers the pKa to ~6.2.

  • Result: The amine is less ionized at pH 7.4, improving passive permeability across the blood-brain barrier (BBB) and gut wall.

Metabolic Stability

The


 group acts as a metabolic blocker.
  • Steric Shielding: The bulky

    
     group (Van der Waals radius similar to an isopropyl group) sterically hinders Cytochrome P450 enzymes.
    
  • Electronic Deactivation: The strong electron-withdrawing nature deactivates the adjacent C-H bond (alpha to the nitrogen), making it resistant to oxidative deamination (N-dealkylation).

Decision Logic for SAR Implementation

SAR_Logic Figure 2: Strategic Logic for incorporating N-Methyl-1,1,1-trifluoro-2-propylamine in SAR. Problem Lead Compound Issue: High Basicity / Low Permeability Strategy Strategy: Fluorine Bioisostere Scan Problem->Strategy Action Replace Isopropyl with 1,1,1-Trifluoroisopropyl Strategy->Action Effect1 pKa drops (10.2 -> 6.2) Action->Effect1 Effect2 Metabolic Block (No N-dealkylation) Action->Effect2 Outcome Improved LogD7.4 Enhanced CNS Penetration Effect1->Outcome Effect2->Outcome

Handling & Safety

Signal Word: DANGER

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.

    • H314: Causes severe skin burns and eye damage.[5][6]

    • H302: Harmful if swallowed.[7]

  • Precautionary Measures:

    • Handle in a chemical fume hood.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen), as the free base absorbs

      
       from the air (carbamate formation).[1]
      

References

  • Synthesis & Properties: Ramachandran, P. V., et al.[1] "Fluoroalkylamines: Synthesis and Applications." Chemical Reviews, 2014.[1]

  • pKa Modulation in Drug Design: Purser, S., et al.[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.[1]

  • Metabolic Stability: Müller, K., et al.[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.[1]

  • Reductive Amination Protocol: Mattson, R. J., et al.[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990.[1]

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,1,1-trifluoro-2-propylamine is a chiral amine featuring a trifluoromethyl group at a strategic position, a structural motif of increasing significance in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and stereochemistry. We will delve into the synthetic pathways for its preparation, focusing on the reductive amination of trifluoroacetone and subsequent N-methylation. Furthermore, this guide will explore the profound impact of the trifluoromethyl and N-methyl groups on the molecule's pharmacological profile, including metabolic stability, lipophilicity, and target binding affinity. The applications of α-trifluoromethyl amines as amide surrogates in peptidomimetics and their broader potential in drug discovery will be discussed, supported by established experimental protocols and characterization data.

Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile.[1] The trifluoromethyl group (CF3), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, that can profoundly influence a compound's therapeutic efficacy.[2] When appended to an amine, as in N-Methyl-1,1,1-trifluoro-2-propylamine, this structural unit, known as an α-trifluoromethyl amine, presents a compelling scaffold for drug design.[3]

The N-methyl group also plays a crucial role in modulating the properties of bioactive molecules. N-methylation can enhance metabolic stability, improve membrane permeability, and fine-tune the basicity of the amine, which in turn affects its interaction with biological targets.[4] The combination of both the trifluoromethyl and N-methyl moieties in N-Methyl-1,1,1-trifluoro-2-propylamine creates a building block with significant potential for the development of novel therapeutics. This guide aims to provide a detailed technical understanding of this molecule for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

N-Methyl-1,1,1-trifluoro-2-propylamine is a chiral secondary amine. The presence of a stereocenter at the second carbon position gives rise to two enantiomers: (R)-N-Methyl-1,1,1-trifluoro-2-propylamine and (S)-N-Methyl-1,1,1-trifluoro-2-propylamine.

Caption: 2D Chemical Structure of N-Methyl-1,1,1-trifluoro-2-propylamine. The asterisk (*) indicates the chiral center.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C4H8F3N[5]
Molecular Weight 127.11 g/mol [5]
Physical Form Liquid[5]
CAS Number (S-enantiomer) 1365937-57-0[5]
CAS Number (R-enantiomer HCl salt) 1389320-29-9
CAS Number (S-enantiomer HCl salt) 1389320-35-7[6]

The trifluoromethyl group significantly impacts the electronic properties of the amine. As a strong electron-withdrawing group, it lowers the basicity of the amine compared to its non-fluorinated analog, N-methyl-2-propylamine. This modulation of pKa can be a critical factor in drug-receptor interactions and pharmacokinetic properties.[3]

Synthesis and Characterization

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine can be achieved through a multi-step process, typically starting from a trifluoromethyl ketone precursor. A plausible and efficient synthetic route involves the reductive amination of 1,1,1-trifluoroacetone followed by N-methylation of the resulting primary amine.

Synthesis_Workflow start 1,1,1-Trifluoroacetone step1 Reductive Amination (Ammonia, Reducing Agent) start->step1 intermediate 1,1,1-Trifluoro-2-propylamine step1->intermediate step2 N-Methylation (Methylating Agent, Base) intermediate->step2 product N-Methyl-1,1,1-trifluoro-2-propylamine step2->product

Caption: Proposed synthetic workflow for N-Methyl-1,1,1-trifluoro-2-propylamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,1,1-Trifluoro-2-propylamine

This step can be accomplished via reductive amination of 1,1,1-trifluoroacetone.[7]

  • To a solution of 1,1,1-trifluoroacetone in an appropriate solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Add a suitable reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[8]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the careful addition of water or a dilute acid.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 1,1,1-trifluoro-2-propylamine.

Step 2: N-Methylation of 1,1,1-Trifluoro-2-propylamine

The secondary amine can be formed by methylation of the primary amine. A common method is the Eschweiler-Clarke reaction or a related N-methylation protocol.

  • In a suitable reaction vessel, dissolve 1,1,1-trifluoro-2-propylamine in a solvent such as methanol or acetonitrile.

  • Add a methylating agent, for example, formaldehyde, in the presence of a reducing agent like formic acid or sodium triacetoxyborohydride.[4]

  • Alternatively, a methylating agent such as dimethyl sulfate or methyl iodide can be used in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the acid byproduct.[9]

  • Heat the reaction mixture if necessary and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts.

  • Extract the desired N-methylated product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Purify the final product, N-Methyl-1,1,1-trifluoro-2-propylamine, by distillation or column chromatography.

Characterization

The structure and purity of N-Methyl-1,1,1-trifluoro-2-propylamine would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the two methyl groups (one on the nitrogen and one at C3), the methine proton at the chiral center (C2), and the amine proton. The methine proton signal would likely be a multiplet due to coupling with the adjacent methyl and amine protons, as well as the trifluoromethyl group.
¹³C NMR Resonances for the four distinct carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other three carbon signals will correspond to the two methyl groups and the methine carbon.
¹⁹F NMR A single signal (likely a doublet due to coupling with the C2 proton) for the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching, and strong C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development

The α-trifluoromethyl amine motif is a valuable component in the design of bioactive molecules, often serving as a bioisostere for an amide group.[3] This substitution can lead to peptidomimetics with enhanced resistance to proteolytic degradation. The trifluoromethyl group's ability to modulate basicity and engage in specific hydrogen bonding interactions can also lead to improved binding affinity and selectivity for biological targets.[3]

While specific therapeutic applications of N-Methyl-1,1,1-trifluoro-2-propylamine are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of a wide range of drug candidates. The introduction of this moiety could be explored in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents where metabolic stability and specific molecular interactions are crucial.[1][2]

Conclusion

N-Methyl-1,1,1-trifluoro-2-propylamine represents a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a chiral center, a metabolically robust trifluoromethyl group, and a modulating N-methyl group provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. The synthetic routes are accessible through established chemical transformations, and the molecule's properties can be thoroughly characterized by standard analytical techniques. As the demand for more effective and safer drugs continues to grow, the exploration of fluorinated amines like N-Methyl-1,1,1-trifluoro-2-propylamine is expected to play an increasingly important role in the future of pharmaceutical development.

References

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

  • (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Sigma-Aldrich.

  • (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Sigma-Aldrich.

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.

  • (S)-N-Methyl-1,1,1-trifluoro-2-propylamine. Sigma-Aldrich.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

  • (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. PubChem.

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Royal Society of Chemistry.

  • (R)-1,1,1-Trifluoropropan-2-amine hydrochloride. BLDpharm.

  • (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Oakwood Chemical.

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate.

  • (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Crysdot.

  • Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Royal Society of Chemistry.

  • Certificate of analysis. ThermoFisher.

  • Design and biological activity of trifluoromethyl containing drugs. Wechem.

  • The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development. Benchchem.

  • Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. ResearchGate.

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. UQTR.

  • Reductive amination. Wikipedia.

  • 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton.

  • Results of the reductive amination of HMF with methylamine in a... ResearchGate.

  • (S)-1,1,1-Trifluoro-2-propylamine 95.00%. Advanced ChemBlocks.

  • Supporting Information. The Royal Society of Chemistry.

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign.

  • Reductive amination with amines. Reddit.

  • Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide. Google Patents.

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. PMC.

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate.

Sources

Technical Guide: N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-1,1,1-trifluoro-2-propylamine is a specialized fluorinated aliphatic amine used primarily as a building block in medicinal chemistry and agrochemical synthesis. It serves as a strategic bioisostere for the isopropylamine moiety. The incorporation of the trifluoromethyl group (


) adjacent to the amine center drastically alters the physicochemical profile of the molecule—most notably reducing basicity (pKa) and increasing lipophilicity—thereby enhancing metabolic stability and membrane permeability in drug candidates.

This guide details the molecular specifications, synthetic pathways, and application logic for researchers utilizing this core scaffold.

Physicochemical Specifications

Molecular Data Profile

The following data aggregates confirmed values for the free base and its common hydrochloride salt form.

PropertySpecificationNotes
IUPAC Name N-Methyl-1,1,1-trifluoro-2-propanamineAlternate: (2,2,2-Trifluoro-1-methylethyl)methylamine
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Free Base
Molecular Weight 127.11 g/mol Free Base
Molecular Weight (HCl) 163.57 g/mol Hydrochloride Salt (

)
CAS Number (Racemic) 632344-06-0
CAS Number (R-isomer) 1389320-29-9Usually supplied as HCl salt
CAS Number (S-isomer) 1365937-57-0Usually supplied as HCl salt
Physical State Liquid (Free Base) / White Solid (HCl)Free base is volatile
Boiling Point ~68-70 °C (Free Base)Estimated based on primary amine analog (47°C) + methyl/fluoro effects
pKa (Conjugate Acid) ~5.8 – 6.5Significantly lower than isopropylamine (~10.[1][2][3][4]6) due to

inductive effect
The Fluorine Effect: Basicity Modulation

The critical feature of this molecule is the electron-withdrawing nature of the


 group. In a standard isopropylamine, the lone pair on the nitrogen is highly available for protonation (pKa ~10.6). In N-Methyl-1,1,1-trifluoro-2-propylamine, the strong inductive effect (-I) of the fluorine atoms pulls electron density through the carbon backbone, stabilizing the lone pair and making the nitrogen less nucleophilic and less basic.
  • Implication: At physiological pH (7.4), a significant fraction of this amine remains unprotonated (neutral), unlike standard alkylamines which are >99% protonated. This dramatically improves passive membrane permeability and blood-brain barrier (BBB) penetration.

Synthetic Pathways[4]

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine generally proceeds via reductive amination of 1,1,1-trifluoroacetone. Due to the volatility of the free base, isolation as the hydrochloride salt is the standard protocol.

Core Synthesis Workflow (Reductive Amination)

The following diagram illustrates the primary industrial and laboratory route involving the condensation of trifluoroacetone with methylamine followed by reduction.

Synthesis TFA 1,1,1-Trifluoroacetone (Starting Material) Imine Imine Intermediate (Unstable) TFA->Imine Condensation (-H2O) MA Methylamine (MeNH2) MA->Imine Product N-Methyl-1,1,1-trifluoro- 2-propylamine Imine->Product Reduction RedAgent NaBH4 or NaCNBH3 RedAgent->Product Salt HCl Salt Formulation Product->Salt HCl/Ether Precipitation

Figure 1: Reductive amination pathway. The imine formation is often catalyzed by Titanium(IV) isopropoxide or molecular sieves to sequester water, driving the equilibrium forward.

Detailed Protocol (Laboratory Scale)

Safety Note: Trifluoroacetone is volatile and lachrymatory. Perform all steps in a fume hood.

  • Imine Formation:

    • Charge a reaction flask with 1,1,1-trifluoroacetone (1.0 eq) in anhydrous methanol or dichloromethane.

    • Cool to 0°C.

    • Add Methylamine (2.0 eq, solution in THF/MeOH) dropwise.

    • Optional: Add

      
       (1.5 eq) to act as a Lewis acid and water scavenger. Stir for 4–6 hours at room temperature.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq)  portion-wise. Caution: Exothermic with gas evolution.
      
    • Allow to warm to room temperature and stir overnight.

  • Workup & Isolation:

    • Quench with 1N NaOH.

    • Extract with Diethyl Ether or DCM.

    • Crucial Step: Because the free base is volatile and water-soluble, do not evaporate to dryness. Dry the organic layer over

      
      .
      
    • Bubble anhydrous HCl gas into the solution or add 4M HCl in dioxane to precipitate the hydrochloride salt .

    • Filter and dry the white solid.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR: 
    
    • Expect a distinct doublet around -75 to -80 ppm . The splitting arises from coupling with the single proton at the chiral center (C2-H).

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
      -CH:  A multiplet (quartet of quartets or broad multiplet) at ~3.5–4.0 ppm, integrating to 1H.
      
    • N-CH3: A singlet (or doublet if coupled to NH) at ~2.4–2.5 ppm, integrating to 3H.

    • C-CH3: A doublet at ~1.2–1.3 ppm, integrating to 3H.

Mass Spectrometry (MS)
  • Method: ESI (Positive Mode)

  • Signal:

    
     = 128.1 m/z.
    

Applications in Drug Discovery[6][7]

Metabolic Stability (Metabolic Blocking)

The


 group blocks metabolic oxidation at the alpha-position. In a standard isopropylamine, the C-H bond adjacent to the nitrogen is susceptible to Cytochrome P450-mediated oxidation (dealkylation). Replacing the methyl group with 

prevents this degradation, extending the half-life (

) of the drug.
Bioisosteric Replacement

This scaffold is frequently used to replace:

  • Isopropylamine: To lower pKa and reduce hERG channel liability (basic amines often bind hERG).

  • Cyclopropylamine: To alter conformational entropy while maintaining steric bulk.

Case Study Contexts
  • Cathepsin K Inhibitors: Fluorinated amine fragments are used to occupy the S2 or S3 pockets of the enzyme, where the fluorine atoms interact with backbone amides via orthogonal dipolar interactions.

  • H3 Receptor Antagonists: N-alkylated trifluoropropylamines have been explored to tune the basicity of the pharmacophore, ensuring CNS penetration while maintaining receptor affinity.

References

  • PubChem. (2025).[3][5] (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

  • University of Southampton. (2012). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. [Link]

Sources

Discovery and Synthesis of Novel Trifluoromethylated Amine Compounds: A Technical Guide for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic installation of a trifluoromethyl group (


) onto a nitrogen atom profoundly alters the physicochemical profile of an amine. By exerting a strong electron-withdrawing effect, the 

motif decreases the basicity of the parent amine, thereby enhancing membrane permeability, increasing lipophilicity, and improving overall metabolic stability 1. Despite its high value in drug discovery, direct

-trifluoromethylation has historically been hindered by the polarity mismatch between nucleophilic amines and standard nucleophilic

sources 2.

This whitepaper critically examines recent breakthroughs in


-trifluoromethylation—spanning photoredox radical generation, oxidative copper-mediated pathways, and desulfurative fluorination umpolung strategies—providing actionable, self-validating protocols for synthetic chemists and drug development professionals.

Mechanistic Paradigms in N-Trifluoromethylation

Electrophilic and Radical Approaches

Early methods relied on electrophilic reagents, such as Togni’s hypervalent iodine reagents and Umemoto’s (trifluoromethyl)dibenzofuranylium salts. While these successfully functionalized electron-rich nitrogen centers like azoles and anilines, they struggled with unactivated aliphatic amines and often required harsh conditions [[3]]().

Recent innovations have pivoted toward radical-mediated pathways. Notably, the development of novel


-trifluoromethyl hydroxylamine reagents has enabled the generation of trifluoromethylaminyl radicals via photoredox catalysis 4. Under visible light irradiation, an Iridium or Ruthenium photocatalyst undergoes single-electron transfer (SET) to cleave the N-O bond of the hydroxylamine, liberating a highly reactive 

-aminyl radical that can be trapped by arenes or alkenes for late-stage functionalization 4.
The Formal Umpolung and Desulfurative Fluorination Strategy

To bypass the need for pre-functionalized substrates, a formal umpolung strategy was developed using the bench-stable reagent


2. When mixed with a secondary amine, a highly electrophilic thiocarbamoyl fluoride intermediate is generated quantitatively in situ 2. This intermediate is then subjected to desulfurative fluorination using Silver Fluoride (

). The thermodynamic driving force here is the extreme thiophilicity of the

ion (

of

), which strips the sulfur atom, allowing the fluoride ion to trap the resulting carbocationic species 5.

Building on this principle, a highly streamlined one-pot protocol was established utilizing Carbon Disulfide (


) and 

5. Amines readily attack

to form a carbamodithioic acid adduct. The addition of excess

drives a cascade of desulfurization and fluorination events, yielding the

amine in a single operational step [[6]]().

Mechanistic Workflow Visualizations

DesulfurativeFluorination Amine Secondary Amine (R2NH) Adduct Carbamodithioic Acid Adduct Amine->Adduct Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Adduct + Base (DABCO) Intermediate Thiocarbamoyl Fluoride Intermediate Adduct->Intermediate + AgF (Desulfurization) AgF Silver Fluoride (AgF) Product N-Trifluoromethyl Amine (R2N-CF3) Intermediate->Product + AgF (Fluorination) Ag2S Silver Sulfide (Ag2S Precipitate) Intermediate->Ag2S Byproduct Formation

Workflow of the one-pot desulfurative fluorination of secondary amines using CS2 and AgF.

Photoredox Light Visible Light Irradiation PC Photocatalyst (Ground State) Light->PC Photon Absorption Excited Excited PC* PC->Excited Excitation Excited->PC Ground State Return Reagent N-CF3 Hydroxylamine Excited->Reagent Single Electron Transfer (SET) Radical CF3-Aminyl Radical (Reactive Species) Reagent->Radical N-O Bond Cleavage Target Arene / Alkene Substrate Radical->Target Radical Addition Product Trifluoromethylaminated Product Target->Product Oxidation & Deprotonation

Photoredox-catalyzed generation of CF3-aminyl radicals for late-stage C-H functionalization.

Quantitative Data & Substrate Scope

The following table synthesizes the quantitative performance metrics of the leading


-trifluoromethylation methodologies, allowing researchers to select the optimal conditions based on substrate complexity and reagent availability.
MethodologyReagents & CatalystsReaction ConditionsYield RangeKey Advantages & Scope
Formal Umpolung 2

,

Room Temp, 2h, Acetonitrile/EtOAc81% - 98%High functional group tolerance (esters, nitriles, halogens). Ideal for late-stage drug functionalization.
One-Pot

Protocol
5

,

, DABCO
40°C - 80°C, 6-20h, EtOAc56% - 95%Utilizes highly inexpensive, readily available starting materials. Tolerates amides and carbamates.
Oxidative Pathway 1

-chloramine (in situ),

Room Temp, 30-90 minUp to 100%Rapid kinetics. Avoids tedious prefunctionalization by controlling ambident electrophilicity.
Photoredox Radical 4

Hydroxylamine, Ir/Ru Photocatalyst
Visible Light, Room TempModerate to GoodEnables direct C-H trifluoromethylamination of arenes and alkenes via radical addition.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols detail not just the operational steps, but the underlying physicochemical causality dictating each choice.

Protocol A: Formal Umpolung Synthesis using [1.2], [1.5]

Rationale: This two-stage, one-pot procedure separates the initial thiocarbamoyl fluoride formation from the aggressive fluorination step, preventing premature decomposition of the amine substrate.

  • Intermediate Formation: In a dry, sealed tube under nitrogen, dissolve the secondary amine (0.20 mmol) in anhydrous acetonitrile (1.0 mL). Add

    
     (46 mg, 0.26 mmol).
    Causality: The highly nucleophilic amine attacks the 
    
    
    
    anion. The sealed tube prevents the escape of volatile intermediates. Stir at room temperature for 10–60 minutes. Reaction completion can be validated via
    
    
    by monitoring the appearance of the distinct thiocarbamoyl fluoride peak.
  • Desulfurative Fluorination: To the same vessel, add

    
     (76 mg, 0.60 mmol) and ethyl acetate (1.5 mL).
    Causality: Ethyl acetate acts as a co-solvent to modulate the solubility of the silver salts. 
    
    
    
    acts dually as a thiophilic Lewis acid (abstracting sulfur to form insoluble
    
    
    ) and as the fluoride source. Stir at room temperature or heat to 50 °C for 2 hours.
  • Workup & Validation: Dilute the mixture with a non-polar solvent (e.g., hexane/ether) to precipitate the tetramethylammonium salts and

    
    . Filter the suspension through a pad of Celite.
    Causality: Celite effectively traps the colloidal 
    
    
    
    , ensuring a clean filtrate. Concentrate under reduced pressure and purify via silica gel chromatography.
Protocol B: One-Pot Synthesis using and [1.5], [1.9]

Rationale: This method leverages the in situ generation of a carbamodithioic acid adduct, eliminating the need for specialized


 reagents entirely.
  • Adduct Generation: To a sealed tube, add the dialkyl amine (0.20 mmol),

    
     (114.2 mg, 0.90 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 11.2 mg, 0.10 mmol) in ethyl acetate (1.5 mL).
    Causality: DABCO serves as a non-nucleophilic base to sponge protons generated during the adduct formation, driving the equilibrium forward without competing for the electrophile.
    
  • 
     Addition:  Prepare a stock solution of Carbon Disulfide (
    
    
    
    , 15.2 mg, 0.20 mmol) in ethyl acetate (0.5 mL). Add this dropwise to the reaction mixture under a nitrogen atmosphere. Causality: Dropwise addition controls the exothermic formation of the carbamodithioic acid and prevents
    
    
    volatilization.
  • Thermal Fluorination: Seal the tube and heat the mixture at 80 °C for 6 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the multi-step desulfurization/fluorination cascade mediated by

    
    .
    
  • Workup: Cool to room temperature, filter through Celite to remove

    
     and unreacted 
    
    
    
    , concentrate in vacuo, and purify via column chromatography.

Conclusion

The discovery and synthesis of novel trifluoromethylated amines have transitioned from relying on harsh, specialized conditions to utilizing bench-stable, operationally simple protocols. By understanding the thermodynamic driving forces—such as the extreme thiophilicity of silver in desulfurative fluorination or the precise redox potentials in photocatalysis—researchers can confidently apply these methods to late-stage drug development, unlocking new chemical space with enhanced pharmacokinetic properties.

References

  • Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition (via PMC). Available at:[Link]

  • Chinese Chemical Society. (2023). "Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents." CCS Chemistry. Available at:[Link]

  • MDPI. (2023). "A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles." Molecules. Available at:[Link]

  • ChemRxiv. (2023). "Copper-Mediated N-Trifluoromethylation of Alkylamines via an In Situ Oxidative Pathway." ChemRxiv. Available at:[Link]

Sources

Preliminary Investigation of N-Methyl-1,1,1-trifluoro-2-propylamine Derivatives: Synthesis, Physicochemical Profiling, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Investigation of N-Methyl-1,1,1-trifluoro-2-propylamine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide details the preliminary investigation of N-Methyl-1,1,1-trifluoro-2-propylamine (MTFPA) , a critical fluorinated building block. Structurally analogous to isopropylamine but electronically distinct due to the strong electron-withdrawing effect of the trifluoromethyl (


) group, MTFPA serves as a valuable bioisostere for amide bonds and a scaffold for protease inhibitors. This whitepaper provides a comprehensive workflow for the synthesis, physicochemical characterization, and biological profiling of MTFPA and its amide derivatives, emphasizing its utility in modulating pKa, lipophilicity, and metabolic stability.

Introduction: The Fluorine Effect in Amine Scaffolds

The introduction of a


 group adjacent to an amine center (

-trifluoromethyl amine) drastically alters the molecule's electronic landscape. Unlike their non-fluorinated counterparts,

-

amines exhibit:
  • Reduced Basicity: The strong inductive effect (

    
    ) of fluorine lowers the pKa of the ammonium conjugate acid by 3–4 units (typically from ~10.5 to ~6.0–7.0). This enhances membrane permeability and reduces lysosomal trapping.
    
  • Metabolic Stability: The C–F bond strength (approx. 116 kcal/mol) and steric bulk block oxidative metabolism at the

    
    -position, a common clearance pathway for amines (N-dealkylation).
    
  • Bioisosterism: The

    
     group is sterically similar to an isopropyl group but electrostatically inverted, offering unique binding interactions within hydrophobic pockets of enzymes (e.g., Cathepsin K, Dipeptidyl peptidase IV).
    

Chemical Synthesis Strategy

The synthesis of MTFPA presents unique challenges due to the volatility of the starting material (1,1,1-trifluoroacetone) and the reduced nucleophilicity of the resulting amine. We propose two validated routes: a scalable reductive amination for racemic material and an enzymatic route for enantiopure synthesis.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic pathways for N-Methyl-1,1,1-trifluoro-2-propylamine (MTFPA). Start 1,1,1-Trifluoroacetone (Volatile Precursor) Intermediate Imine/Hemiaminal Intermediate Start->Intermediate Condensation Enzyme Transaminase (ATA-113) PLP, Isopropylamine Start->Enzyme Biocatalysis Reagent1 Methylamine (aq) + NaBH3CN Low Temp (-10°C) Reagent1->Intermediate ProductRac (±)-MTFPA Free Base (Volatile Liquid) Intermediate->ProductRac Reductive Amination SaltFormation HCl/Ether Precipitation ProductRac->SaltFormation Stabilization FinalProduct (±)-MTFPA·HCl Stable Solid SaltFormation->FinalProduct ProductChiral (S)-MTFPA (>99% ee) Enzyme->ProductChiral Asymmetric Transamination

Expert Commentary on Synthesis
  • Volatility Management: 1,1,1-Trifluoroacetone boils at 22°C. Reactions must be initiated at -10°C to -20°C in sealed vessels to prevent loss of starting material.

  • Reducing Agent Selection: Sodium cyanoborohydride (

    
    ) is preferred over 
    
    
    
    to prevent the reduction of the ketone to the alcohol (1,1,1-trifluoro-2-propanol) before imine formation is complete. The electron-deficient ketone is highly reactive toward hydration; dehydrating conditions (molecular sieves or
    
    
    ) improve yields.
  • Isolation: The free base of MTFPA is highly volatile. Do not concentrate the reaction mixture to dryness. Isolate as the hydrochloride salt immediately after extraction.

Physicochemical Profiling

Characterizing the "fluorine effect" is essential before biological testing.

Comparative Properties Table
PropertyIsopropylamine (Analog)MTFPA (Target)Impact on Drug Design
Formula


Fluorine introduction
MW ( g/mol ) 59.11127.11Increased mass/bulk
pKa (Conj. Acid) ~10.65.8 - 6.5 (Est.)Critical: Reduced basicity at physiological pH
LogP -0.261.2 (Est.)Improved lipophilicity/CNS penetration
H-Bond Donor StrongWeakAltered receptor binding
Boiling Point 32°C~45-50°CVolatility handling required
pKa Determination Protocol

Objective: Determine the pKa of MTFPA to assess its ionization state at pH 7.4. Method: Potentiometric Titration.

  • Preparation: Dissolve 10 mg of MTFPA·HCl in 20 mL of degassed water/methanol (1:1) to ensure solubility and prevent carbonate formation.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 N NaOH using an autotitrator. Record pH vs. volume added.

  • Analysis: Calculate pKa from the half-equivalence point using the Henderson-Hasselbalch equation.

    • Self-Validation: The equivalence point should be sharp. If the curve is shallow, increase sample concentration.

Biological Evaluation & Derivatization

MTFPA is rarely the final drug; it is a "warhead" or structural motif. The primary application is derivatization into amides or ureas.

Derivatization: Peptidomimetic Synthesis

To evaluate the utility of MTFPA, we synthesize a model amide derivative (e.g., coupling with Ibuprofen or a protected amino acid).

  • Coupling Reagent: HATU or T3P (Propylphosphonic anhydride). Standard EDC/HOBt couplings may be sluggish due to the reduced nucleophilicity of the fluorinated amine.

  • Base: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine).

Biological Screening Cascade

BioCascade Figure 2: Sequential screening cascade for MTFPA derivatives. Compound MTFPA Derivatives (Amides/Ureas) Tier1 Tier 1: Physicochemical Solubility (pH 7.4) & PAMPA Compound->Tier1 Tier2 Tier 2: Metabolic Stability Human Liver Microsomes (HLM) Tier1->Tier2 Pass: High Permeability Tier3 Tier 3: Toxicity Screening HepG2 Cytotoxicity (MTT) Tier2->Tier3 Pass: t1/2 > 30 min Tier4 Tier 4: Target Engagement (e.g., Protease Inhibition) Tier3->Tier4 Pass: IC50 > 50 µM

Detailed Experimental Protocols

Protocol A: Synthesis of (±)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

Safety Warning: 1,1,1-Trifluoroacetone is a lachrymator and highly volatile. Work in a fume hood.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, place Methylamine hydrochloride (1.5 eq, 15 mmol) and Methanol (anhydrous, 20 mL).

  • Base Addition: Cool to 0°C. Add Triethylamine (1.5 eq) dropwise to liberate the free amine. Stir for 15 min.

  • Ketone Addition: Cool the mixture to -20°C (acetone/dry ice bath). Add 1,1,1-Trifluoroacetone (1.0 eq, 10 mmol) via syringe. The ketone should be pre-cooled.

  • Imine Formation: Allow to stir at -10°C for 2 hours. Add Titanium(IV) isopropoxide (2.0 eq) if available to drive equilibrium (optional but recommended).

  • Reduction: Add Sodium cyanoborohydride (

    
    , 1.5 eq) in one portion. Allow the reaction to warm to Room Temperature (RT) slowly overnight (sealed vessel).
    
  • Quench & Extraction:

    • Quench with 1N NaOH (10 mL).

    • Extract with Diethyl Ether (3 x 20 mL).

    • Crucial Step: Do not rotovap the ether layer to dryness yet.

  • Salt Formation: Dry the ether layer over

    
    . Filter.
    
    • Bubble anhydrous HCl gas into the ether solution OR add 4N HCl in dioxane (1.2 eq) dropwise.

    • A white precipitate (MTFPA·HCl) will form.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

    • Yield: Expected 60–75%.

    • Characterization:

      
       NMR (
      
      
      
      ),
      
      
      NMR.
Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Rationale: Verify if the


-

group blocks N-dealkylation.
  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Maintain at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criteria:

      
       min indicates high metabolic stability conferred by the fluorine substitution.
      

References

  • Schiesser, S., et al. (2023). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • PubChem. (n.d.).[2][3][4][5] (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride.[3] National Library of Medicine.[2] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Ghannay, S., et al. (2020).[6] Synthesis, in vitro antimicrobial assessment, and computational investigation... of novel trifluoromethylated compounds. Monatshefte für Chemie. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Trifluoromethyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Modern Synthetic Strategies Featuring Key Building Blocks such as N-Methyl-1,1,1-trifluoro-2-propylamine

Authored by: Senior Application Scientist, Gemini Laboratories

Part 1: The Strategic Importance of Chiral α-Trifluoromethyl Amines in Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[1][2] When this powerful functional group is installed at a stereocenter adjacent to a nitrogen atom, it creates a class of compounds known as chiral α-trifluoromethyl amines. These structures are of paramount importance in the pharmaceutical industry, as they are key components of numerous biologically active compounds.[3][4][5]

Molecules like N-Methyl-1,1,1-trifluoro-2-propylamine represent valuable and structurally simple examples of this compound class. The development of robust, scalable, and highly stereoselective methods to access such building blocks is a critical endeavor for researchers in drug discovery and process development. This guide provides an in-depth overview of field-proven strategies for the asymmetric synthesis of chiral α-trifluoromethyl amines, complete with detailed experimental protocols and mechanistic insights.

Part 2: Core Methodologies for Asymmetric Synthesis

The synthesis of chiral α-trifluoromethyl amines primarily revolves around the stereocontrolled transformation of prochiral trifluoromethyl imines.[3] These intermediates can be accessed readily from trifluoromethyl ketones or their surrogates. The key to a successful asymmetric synthesis lies in the method used to control the facial selectivity of nucleophilic addition or reduction. We will explore three dominant and reliable strategies: chiral auxiliary control, organocatalytic reduction, and organocatalytic nucleophilic addition.

Methodology A: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and highly effective strategy for inducing stereoselectivity. The auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the desired chiral product.[6] For amine synthesis, N-sulfinyl imines, developed by Ellman and others, are exceptionally versatile.[7][8][9]

Mechanism of Action: N-tert-Butanesulfinyl Imines

The N-tert-butanesulfinyl group serves multiple roles: it activates the imine for nucleophilic attack, the chiral sulfur atom powerfully directs the incoming nucleophile to one face of the C=N bond, and the resulting sulfinamide is stable but can be readily cleaved under acidic conditions.[6][8] The stereochemical outcome is highly predictable based on a chelated transition state model where the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group.

Protocol 1: Diastereoselective Synthesis of an α-Trifluoromethyl Amine via Grignard Addition to an N-tert-Butanesulfinyl Imine

This protocol outlines the synthesis of a chiral α-trifluoromethyl amine starting from 1,1,1-trifluoroacetone.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add enantiomerically pure (R)-tert-butanesulfinamide (1.0 eq).

  • Add an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Add 1,1,1-trifluoroacetone (1.2 eq).

  • Add a Lewis acid catalyst and dehydrating agent, typically titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or ¹H NMR for the disappearance of the starting material.

  • Upon completion, quench the reaction carefully by adding an equal volume of saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-sulfinyl imine is often of sufficient purity to be used directly in the next step.[8]

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude N-tert-butanesulfinyl imine (1.0 eq) in an anhydrous solvent (e.g., THF or DCM, 0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) dropwise over 30 minutes. The choice of nucleophile here defines the 'R' group introduced.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the diastereomerically enriched N-sulfinyl amine.[7]

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-sulfinyl amine (1.0 eq) in methanol (0.2 M).

  • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 2.0-3.0 eq) and stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the amine hydrochloride salt as a white solid, which can be collected by filtration and washed with cold ether.[7]

Data Presentation: Representative Results

Starting KetoneNucleophile (R-MgBr)Diastereomeric Ratio (dr)Yield (after cleavage)
1,1,1-TrifluoroacetoneCH₃MgBr>95:5High
1,1,1-TrifluoroacetonePhMgBr>98:2High
CF₃CO-PhEtMgBr>96:4High

Data are representative and based on established literature for similar substrates.[7][8]

Workflow Visualization

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Stereoselective Addition cluster_2 Step 3: Auxiliary Cleavage TF_Acetone 1,1,1-Trifluoroacetone Imine Prochiral N-Sulfinyl Imine TF_Acetone->Imine Ti(OEt)₄ Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Sulfinamide Diastereopure Sulfinamide Imine->Sulfinamide Grignard R-MgBr (-78 °C) Grignard->Sulfinamide Final_Amine Chiral α-CF₃ Amine•HCl Sulfinamide->Final_Amine HCl HCl / MeOH HCl->Final_Amine

Caption: Workflow for chiral amine synthesis via an N-sulfinyl imine auxiliary.

Methodology B: Catalytic Asymmetric Reduction of Imines

Organocatalysis offers an attractive alternative to auxiliary-based methods, avoiding the need for stoichiometric chiral reagents and additional protection/deprotection steps.[10] The direct, catalytic asymmetric reduction of trifluoromethyl ketimines is a powerful strategy.[11][12]

Mechanism of Action: Chiral Boro-Phosphate Catalysis

A highly effective modern method involves the use of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, which reacts in situ with a borane source like catecholborane to form a chiral boro-phosphate catalyst.[11][13] This catalyst coordinates to the imine substrate, activating it for reduction and creating a chiral environment that dictates the facial selectivity of hydride delivery from the catecholborane.

Protocol 2: Organocatalytic Asymmetric Reduction of a Trifluoromethyl Ketimine

This protocol describes the enantioselective reduction of an N-aryl trifluoromethyl ketimine.

Materials & Setup:

  • N-PMP-protected trifluoromethyl ketimine (1.0 eq)

  • (R)-TRIP or similar BINOL-derived chiral phosphoric acid (CPA) catalyst (5-10 mol%)

  • Catecholborane (1.5-2.0 eq)

  • Anhydrous toluene or other non-coordinating solvent

  • Schlenk flask or glovebox for handling air- and moisture-sensitive reagents

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (e.g., 0.05 eq) in anhydrous toluene (to 0.1 M).

  • Add catecholborane (1.5 eq) to the catalyst solution and stir for 10-15 minutes at room temperature to allow for pre-formation of the active boro-phosphate catalyst.

  • In a separate flask, prepare a solution of the trifluoromethyl ketimine substrate (1.0 eq) in anhydrous toluene.

  • To achieve high enantioselectivity, the substrate solution must be added slowly to the catalyst mixture. Use a syringe pump to add the imine solution over a period of 4-8 hours at a controlled temperature (e.g., 0 °C or room temperature, optimization is key).[11]

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a basic aqueous solution (e.g., 1M NaOH) or methanol.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography to obtain the enantioenriched chiral amine.

Data Presentation: Representative Results

Imine Substrate (Ar-N=C(CF₃)Ar')Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
PMP-N=C(CF₃)Ph59896
PMP-N=C(CF₃)(p-MeO-Ph)59595
PMP-N=C(CF₃)(2-Naphthyl)109294

Data adapted from He, H. et al., J. Org. Chem. 2021.[11][13]

Conceptual Reaction Visualization

G Imine Prochiral CF₃-Imine Catalyst Chiral Boro- Phosphate Catalyst (CPA + Catecholborane) Imine->Catalyst Activation Product Enantioenriched CF₃-Amine Catalyst->Product Stereocontrolled Hydride Delivery Hydride Catecholborane (Hydride Source) Hydride->Catalyst Regeneration

Caption: Conceptual overview of chiral boro-phosphate catalyzed imine reduction.

Methodology C: Catalytic Asymmetric aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful C-C bond-forming reaction that involves the addition of a nitroalkane to an imine.[14] When performed asymmetrically on a trifluoromethyl imine, it provides access to chiral β-nitro-α-trifluoromethyl amines, which are versatile precursors to valuable 1,2-diamines.

Mechanism of Action: Chiral Phase-Transfer Catalysis

This transformation can be effectively catalyzed by chiral phase-transfer catalysts, such as quaternary ammonium salts derived from Cinchona alkaloids or amino acids.[14][15][16] The catalyst forms a chiral ion pair with the nitronate anion (generated by a base from nitromethane). This chiral complex then approaches the imine, and the steric and electronic environment created by the catalyst directs the addition to one face of the imine, establishing the stereocenter with high fidelity.

Protocol 3: Asymmetric aza-Henry Reaction of an N-Boc Trifluoromethyl Ketimine

This protocol describes the addition of nitromethane to a protected trifluoromethyl ketimine.

Materials & Setup:

  • N-Boc-trifluoromethyl ketimine (1.0 eq)

  • Amino acid-derived quaternary ammonium salt catalyst (1-5 mol%)

  • Nitromethane (2.0 eq)

  • Inorganic base (e.g., K₂CO₃, 0.1-1.0 eq)

  • Anhydrous, non-polar solvent (e.g., mesitylene or toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a vial or flask, add the chiral quaternary ammonium salt catalyst (e.g., 0.01 eq) and the base (e.g., K₂CO₃, 0.1 eq).

  • Add the anhydrous solvent (e.g., mesitylene, to 0.1 M) followed by nitromethane (2.0 eq). Stir the suspension for 5-10 minutes.

  • Add the N-Boc-trifluoromethyl ketimine substrate (1.0 eq) to the mixture.

  • Stir the reaction at the optimized temperature (e.g., 0 °C to room temperature) for 24-72 hours. The reaction progress should be monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter off the base.

  • Concentrate the filtrate and purify the crude product directly by silica gel column chromatography to obtain the desired α-trifluoromethyl β-nitroamine.[14]

Data Presentation: Representative Results

Imine Substrate (N-Boc-C(CF₃)Ar)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
N-Boc-C(CF₃)Ph19280
N-Boc-C(CF₃)(p-Cl-Ph)19578
N-Boc-C(CF₃)(p-Me-Ph)19081

Data adapted from Ren, Y. et al., Front. Chem. 2024.[14][15]

Part 3: Conclusion and Outlook

The asymmetric synthesis of chiral α-trifluoromethyl amines is a vibrant and enabling field of modern organic chemistry. The methodologies presented herein—chiral auxiliary control, catalytic reduction, and catalytic C-C bond formation—represent robust and scalable platforms for accessing these high-value compounds. While N-Methyl-1,1,1-trifluoro-2-propylamine serves as a fundamental structural example, the protocols described can be readily adapted to generate a vast array of more complex and functionally diverse molecules. The continued development of more efficient, selective, and sustainable catalytic systems will further empower researchers in their quest to design the next generation of pharmaceuticals and advanced materials.

References

  • He, H., Tang, X., Cao, Y., & Zhao, Y. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. The Journal of Organic Chemistry. Available at: [Link]

  • He, H., et al. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. American Chemical Society. Available at: [Link]

  • He, H., et al. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. The Journal of Organic Chemistry. Available at: [Link]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Available at: [Link]

  • Cativiela, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. Available at: [Link]

  • Davis, F. A. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc. Available at: [Link]

  • Wikipedia. N-Sulfinyl imine. Available at: [Link]

  • Chen, W., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

  • Chen, W., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

  • Davis, F. A. (2006). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Taylor & Francis Online. Available at: [Link]

  • Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. Available at: [Link]

  • Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PubMed. Available at: [Link]

  • Cativiela, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed. Available at: [Link]

  • Wang, J., et al. (2019). An enantioselective aza-Henry reaction of trifluoromethyl ketimines catalyzed by phase-transfer catalysts. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Available at: [Link]

  • Malcolmson, S. J., et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]

  • Cativiela, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]

  • Malcolmson Lab. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. Available at: [Link]

  • ResearchGate. (2018). Direct synthesis of chiral primary α-trifluoromethylated amines. Available at: [Link]

  • ChemRxiv. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Available at: [Link]

  • Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. Available at: [Link]

  • MacMillan, D. W. C. (2008). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Macmillan Group, Princeton University. Available at: [Link]

  • Shibasaki, M., et al. (2019). Catalytic Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. Thieme Chemistry. Available at: [Link]

  • Osipov, S. N., et al. (2023). N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Derivatives. Scientific and Practical Journal "Chemistry & Chemical Technology". Available at: [Link]

Sources

Application Note: Trifluoromethylated Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Synthesis, Physicochemical Modulation, and Biological Evaluation

Executive Summary

The incorporation of trifluoromethyl (


) groups into amine scaffolds is a high-impact strategy in modern drug discovery.[1][2][3][4] Beyond simple lipophilicity enhancement, the 

group serves as a powerful electronic modulator. When attached to an amine (N-

) or the

-carbon (

-

), it dramatically reduces basicity, thereby improving membrane permeability and reducing off-target hERG binding.[2][3][5] Furthermore, the

-trifluoromethyl amine motif (

) acts as a non-hydrolyzable bioisostere of the amide bond, preserving vector geometry while resisting proteolysis.[2][3][5] This guide details the physicochemical rationale, synthetic protocols, and evaluation workflows for deploying trifluoromethylated amines in lead optimization.

Physicochemical Profiling: The "Fluorine Effect"

The strategic replacement of a methyl group or hydrogen with a trifluoromethyl group alters the molecular landscape significantly. Understanding these shifts is critical for rational design.

Comparative Properties Table
PropertyMethyl Amine (

)

-Trifluoromethyl Amine (

)
Impact on Drug Design
Basicity (

)
~9.0 – 10.5~5.5 – 7.0Reduced lysosomal trapping; improved passive permeability.[2][3][5]
Lipophilicity (LogP) Baseline+0.8 to +1.2 unitsEnhanced BBB penetration; increased hydrophobic binding.[2][3]
Metabolic Stability Prone to N-dealkylation/oxidationHighly StableBlocks CYP450 oxidation at

-site; eliminates toxic metabolites.[2][3][5]
Bond Geometry TetrahedralDistorted TetrahedralMimics the transition state of amide hydrolysis; amide bioisostere.[6]
Mechanism of Action
  • Basicity Modulation: The strong electron-withdrawing nature of fluorine (Inductive effect,

    
    ) pulls electron density away from the nitrogen lone pair.[2][3][5] This lowers the energy of the HOMO, making the amine less available for protonation.
    
  • Amide Bioisosterism: The

    
    -trifluoromethyl amine motif mimics the electrostatic and steric properties of an amide bond (
    
    
    
    ) but lacks the labile carbonyl bond. This is crucial for designing protease inhibitors (e.g., Odanacatib ) where the inhibitor must bind to the enzyme's active site without being cleaved.

Synthetic Protocols

Protocol A: Synthesis of -Trifluoromethyl Amines (Nucleophilic Addition)

Application: Accessing chiral


-

amines for peptidomimetics.[2][3][5] Mechanism: Nucleophilic addition of the Ruppert-Prakash reagent (

) to sulfinimines or imines.[2][3][5]

Materials:

  • Precursor:

    
    -tert-butanesulfinyl imine (chiral auxiliary for stereocontrol).[2][3][5]
    
  • Reagent: Trimethyl(trifluoromethyl)silane (

    
    ).[2][3][5]
    
  • Activator: Tetrabutylammonium acetate (TBAOAc) or Cesium Fluoride (CsF).[2][3][5]

  • Solvent: Anhydrous THF or Toluene.[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfinimine (1.0 equiv) in anhydrous THF (0.2 M) under Argon atmosphere. Cool to -50°C to ensure diastereoselectivity.

  • Addition: Add

    
     (1.5 equiv) dropwise.[2][3]
    
  • Activation: Add dried TBAOAc (0.1 equiv) rapidly. The reaction color may shift (often yellow to orange).[2]

  • Incubation: Stir at -50°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[2][3]
  • Deprotection (Optional): To yield the free amine, treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control: Monitor the moisture level strictly;


 hydrolyzes rapidly in wet solvents, yielding fluoroform (

) gas.
Protocol B: Late-Stage -Trifluoromethylation (Umpolung Strategy)

Application: Direct functionalization of secondary amines in lead compounds.[2][3][5] Note:


-

amines are often hydrolytically unstable unless part of an azole or stabilized system.[2][3][5] This protocol uses a bench-stable reagent to access them or their stable carbamoyl analogs.[2][3][5]

Reagents:

  • Substrate: Secondary Amine (

    
    ).[2][3]
    
  • Reagent: Tetramethylammonium trifluoromethylthiolate (

    
    ).[2][3][5]
    
  • Fluoride Source: Silver Fluoride (

    
    ).[2][3]
    
  • Solvent: Acetonitrile (

    
    ).[2][3]
    

Workflow:

  • Thiocarbamoyl Formation: Mix amine (0.2 mmol) and

    
     (1.3 equiv) in MeCN.[2][3] Stir at RT for 30 mins.[3] The 
    
    
    
    anion attacks the amine (acting as an electrophilic
    
    
    surrogate equivalent) to form a thiocarbamoyl fluoride intermediate.
  • Desulfurative Fluorination: Add

    
     (3.0 equiv) to the reaction mixture.[3]
    
  • Reaction: Stir at RT (or 50°C for sterically hindered amines) for 2–4 hours.

    
     precipitates 
    
    
    
    , driving the substitution of Sulfur for Fluorine.
  • Filtration: Filter through a Celite pad to remove black silver sulfide (

    
    ) precipitate.[2][3]
    
  • Isolation: Concentrate and purify via rapid silica chromatography (neutralized silica recommended).

Biological Evaluation Protocols

Protocol C: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the "Metabolic Blocking" effect of the


 group compared to a methyl analog.

Assay Setup:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2][3][5]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2][3][5]

  • Test Compounds:

    
    -analog vs. 
    
    
    
    -analog (1 µM final concentration).

Procedure:

  • Pre-incubation: Incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    

Expected Result: The


-

amine should show a significantly longer half-life (

) and lower intrinsic clearance (

) due to the strength of the C-F bond (116 kcal/mol) resisting CYP450-mediated

-hydroxylation.[2][3][5]

Visualizations

Diagram 1: The Physicochemical & Bioisosteric Impact

This diagram illustrates how the Trifluoromethyl group alters the properties of the amine scaffold and mimics the amide bond.[6][7]

CF3_Properties Amine Standard Amine (R-CH2-NH2) CF3_Amine α-CF3 Amine (R-CH(CF3)-NH2) Amine->CF3_Amine Fluorine Substitution Basicity Basicity (pKa) Drops 3-4 units CF3_Amine->Basicity Lipophilicity Lipophilicity (LogP) Increases ~1.0 unit CF3_Amine->Lipophilicity Stability Metabolic Stability Blocks CYP Oxidation CF3_Amine->Stability Bioisostere Amide Bioisostere Mimics Transition State CF3_Amine->Bioisostere

Caption: Transformation of amine properties upon


-trifluoromethylation, highlighting critical medicinal chemistry parameters.
Diagram 2: Synthetic Decision Tree

A logical flow for selecting the correct synthetic approach based on the target structure.

Synthesis_Workflow Start Target Molecule Selection Type Is the CF3 group on the Nitrogen (N-CF3) or the Alpha-Carbon (α-CF3)? Start->Type Alpha α-CF3 Amine Target (e.g., Odanacatib analogs) Type->Alpha Alpha-Carbon Nitro N-CF3 Amine Target (e.g., Azoles, Stabilized Amines) Type->Nitro Nitrogen Atom Method_A Nucleophilic Addition (Protocol A) Alpha->Method_A Reagents_A Reagents: Imine + TMS-CF3 + TBAOAc Method_A->Reagents_A Result_A Chiral α-CF3 Amine Reagents_A->Result_A Method_B Electrophilic/Umpolung (Protocol B) Nitro->Method_B Reagents_B Reagents: Amine + (Me4N)SCF3 + AgF Method_B->Reagents_B Result_B N-CF3 Amine / Azole Reagents_B->Result_B

Caption: Decision matrix for selecting the appropriate synthetic protocol based on the structural location of the trifluoromethyl group.

References

  • Schoenebeck, F., et al. (2016).[8] Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. Retrieved from [Link]

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Bioisosterism).

  • Merck & Co. (2014).[2][3] Discovery of Odanacatib: A Potent, Selective Cathepsin K Inhibitor. (Contextual citation for Odanacatib structure).

  • Levin, M. D., et al. (2018).[3] Gem-difluoroazadienes as a novel building block for the synthesis of chiral alpha-trifluoromethyl amines. ACS Catalysis.[3][9] Retrieved from [Link][2][3][5]

Sources

Application Note: Precision Amidation of N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific synthetic challenges posed by the electron-deficient and sterically hindered nature of N-Methyl-1,1,1-trifluoro-2-propylamine .

Executive Summary & Strategic Analysis

The amidation of N-Methyl-1,1,1-trifluoro-2-propylamine presents a dual challenge in medicinal chemistry: electronic deactivation and steric hindrance .[1][2] Unlike standard alkyl amines, the adjacent trifluoromethyl (


) group exerts a strong inductive electron-withdrawing effect (

), significantly lowering the basicity and nucleophilicity of the nitrogen atom.[1][2] Furthermore, the secondary nature of the amine (N-methyl) combined with the branching at the

-carbon creates a congested reaction center.[1][2]

Standard coupling protocols (e.g., EDC/HOBt) often fail or result in low yields due to the slow rate of nucleophilic attack, leading to competitive hydrolysis of the active ester.[2][3] Successful ligation requires high-energy electrophiles (acid chlorides) or highly reactive coupling agents (HATU, T3P) combined with optimized base/solvent systems.[1][2]

Key Reaction Parameters
ParameterRecommendationRationale
Coupling Reagent HATU or T3P Generates highly reactive active esters (O-At or mixed anhydrides) to overcome low amine nucleophilicity.[1][2][4]
Base DIPEA or 2,4,6-Collidine Non-nucleophilic bases prevent competitive acylation while sufficiently deprotonating the HCl salt.[2][3]
Solvent DMF or EtOAc (for T3P)Polar aprotic solvents stabilize the polar transition states; EtOAc facilitates T3P workup.[1]
Stoichiometry Amine Excess (1.2–1.5 equiv)Drives the equilibrium forward; crucial if the acid is the limiting/expensive reagent.[2]

Mechanistic Insight & Pathway Visualization[1][3]

The primary failure mode in coupling electron-deficient amines is the lifetime of the activated carboxylate .[2] If the amine is too sluggish, the activated intermediate (e.g., O-acylisourea) rearranges to an unreactive N-acylurea or hydrolyzes before the amide bond forms.[2]

Figure 1: Kinetic Bottlenecks in Fluoro-Amine Coupling[1][2]

AmidationMechanism CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation Step (HATU/Base) CarboxylicAcid->Activation + Reagent ActiveEster Activated Ester (O-At / O-acyluronium) Activation->ActiveEster Fast TransitionState Tetrahedral Intermediate ActiveEster->TransitionState Rate Limiting Step (Slow Attack) SideProduct Hydrolysis/Rearrangement (Dead End) ActiveEster->SideProduct Competitive Decay (If Amine is too slow) Amine Fluoro-Amine (Low Nucleophilicity) Amine->TransitionState Steric Clash Product Target Amide TransitionState->Product Collapse

Caption: The critical bottleneck is the nucleophilic attack (red arrow).[1][2] High-potency reagents extend the lifetime of the Active Ester or increase its electrophilicity to compensate for the amine's sluggishness.[2]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU Method)

Recommended for: Small-scale discovery chemistry (10 mg – 5 g), high-value acids, and library synthesis.[1][2][3]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • N-Methyl-1,1,1-trifluoro-2-propylamine HCl salt (1.2 – 1.5 equiv)[1][2]

  • HATU (1.2 equiv) [CAS: 148893-10-1][1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1][2]

  • DMF (Anhydrous) [Concentration: 0.1 M – 0.2 M][1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask or vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) in one portion.

  • Base Addition 1: Add DIPEA (2.0 equiv) dropwise.[1][2] Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow. Note: This pre-activation ensures formation of the active species.[2]

  • Amine Addition: Add N-Methyl-1,1,1-trifluoro-2-propylamine HCl (1.2 equiv).

  • Base Addition 2: Immediately add the remaining DIPEA (1.0 – 2.0 equiv). Critical: The HCl salt requires neutralization to release the free amine.[2] Ensure pH > 8 (check with damp pH paper above reaction).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]

    • Tip: If conversion is <50% after 4 hours, heat to 40-50°C.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1][2]

    
     (2x), water (1x), and brine (1x).[2][3] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).[1][2]

Protocol B: The "Scale-Up" (Acid Chloride Method)

Recommended for: Large scale (>5 g), cost-sensitive projects, or acid-tolerant substrates.[1][2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1][2] OR Thionyl Chloride[1][2][3][4][5]

  • N-Methyl-1,1,1-trifluoro-2-propylamine HCl salt (1.1 equiv)[1][2]

  • Triethylamine (TEA) or DIPEA (3.0 equiv)[1][2]

  • DCM (Dichloromethane) (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM (0.5 M). Add catalytic DMF (1-2 drops).[1][2] Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir until gas evolution ceases (1-2 h). Concentrate to dryness to remove excess oxalyl chloride.[2]

  • Coupling: Redissolve the crude acid chloride in dry DCM (0.2 M).

  • Amine Prep: In a separate vessel, mix the Fluoro-amine HCl salt (1.1 equiv) and TEA (3.0 equiv) in DCM.

  • Addition: Add the amine/base mixture to the acid chloride solution slowly at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Standard aqueous wash (1M HCl, then

    
    ).
    
Protocol C: The "Green" Alternative (T3P Method)

Recommended for: Low epimerization risk, easy workup, and process chemistry.[2][3]

Materials:

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc or 2-MeTHF[1][2]

Procedure:

  • Combine Acid, Amine HCl, and Base in EtOAc.[2][3]

  • Add T3P solution dropwise at 0°C.

  • Allow to warm to RT. T3P reactions are slower; stir for 12–24 hours.[2]

  • Workup: Wash with water. The T3P by-products are water-soluble, simplifying purification.[1][2]

Troubleshooting & Optimization Matrix

IssueRoot CauseCorrective Action
Low Conversion (<20%) Amine is not deprotonated.Increase Base (DIPEA) to 4-5 equiv. Ensure salt is neutralized.[1][2]
Starting Material Remains Activated ester hydrolysis.[1][2]Switch from EDC/HOBt to HATU or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1][2]
Racemization Over-activation or high base.[1][2]Use T3P (low racemization potential) and keep temp at 0°C. Use Collidine instead of TEA.
Volatile Amine Loss Free base is volatile.[1][2][6]Do not generate the free base separately. Add the HCl salt directly to the reaction mixture containing base.[2]

Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated amines can be toxic.[2][3] Handle in a fume hood.

  • HCl Salts: The amine is typically supplied as a hydrochloride salt.[2] It is hygroscopic; store in a desiccator.[2]

  • Sensitizers: HATU and uronium salts are potential sensitizers.[1][2] Avoid inhalation of dust.[2]

  • Pressure: Acid chloride generation produces CO and CO2 gas.[1][2] Ensure proper venting.[1][2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[2][3] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[2][3] Link

  • Patterson, A. W., et al. (2011).[2][3] Identification of a novel series of potent and selective cathepsin K inhibitors. Journal of Medicinal Chemistry, 54(12), 4133–4146.[2][3] (Demonstrates coupling of hindered fluoro-amines). Link[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[1][2][7] Tetrahedron, 61(46), 10827-10852.[1][2][3] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] (S)-N-Methyl-1,1,1-trifluoro-2-propylamine Product Page.[1][2][8] Link

Sources

N-Methyl-1,1,1-trifluoro-2-propylamine in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-1,1,1-trifluoro-2-propylamine (and its enantiomers) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a metabolically stable, lipophilic bioisostere for the isopropyl amine group.[3] The incorporation of the trifluoromethyl (


) moiety adjacent to the amine center drastically alters the electronic landscape of the molecule, lowering the pKa and modulating basicity.[3]

This guide addresses the specific synthetic challenges posed by this building block—specifically the "hemiaminal trap" during synthesis and the reduced nucleophilicity during amide coupling—and provides validated protocols to overcome them.

Physicochemical Profile & Pharmacological Utility[3]

Chemical Identity[2][3][4]
  • IUPAC Name: N-methyl-1,1,1-trifluoropropan-2-amine[1][2][3][4]

  • Common Name: N-Methyl-1,1,1-trifluoro-2-propylamine[1][2][3][5]

  • CAS (Generic/Racemic): 125278-10-6 (Primary amine parent reference); Specific N-methyl variants often custom synthesized.[1][2]

  • CAS (R-isomer HCl): 1389320-29-9[1][2][4][6]

  • Structure: Chiral center at C2.[1][2]

    • The

      
       group exerts a strong electron-withdrawing inductive effect (-I).[1][2]
      
Key Properties
PropertyValue / CharacteristicImpact on Synthesis/Bioactivity
Basicity (pKa) ~5.5 – 6.5 (Estimated)Significantly lower than non-fluorinated amines (~10.5).[1][2] Standard coupling conditions often fail.
Lipophilicity High

increases LogP, improving Blood-Brain Barrier (BBB) penetration.[1][2]
Metabolic Stability HighThe

bond is resistant to CYP450 oxidation; blocks metabolic soft spots.[2]
Volatility High (Free Base)Critical: Must be handled as a Hydrochloride (HCl) salt to prevent mass loss.[1][2]

Strategic Synthesis: Overcoming the Hemiaminal Trap

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine is not a trivial reductive amination.[1][2] The strong electron-withdrawing nature of the


 group makes the precursor ketone (1,1,1-trifluoroacetone) highly electrophilic.[1][2]

The Problem: When 1,1,1-trifluoroacetone reacts with methylamine, it forms a stable hemiaminal intermediate that resists dehydration to the imine.[1][3] Standard reducing agents (


 in MeOH) often yield poor results because the imine species is not formed in sufficient concentration.[2]

The Solution: Use a Lewis Acid dehydrating agent, specifically Titanium(IV) isopropoxide (


) , to force imine formation prior to reduction.[3]
Visualization: Synthesis Pathway

SynthesisPathway cluster_0 Critical Step Ketone 1,1,1-Trifluoroacetone (Highly Electrophilic) Hemiaminal Stable Hemiaminal (The Trap) Ketone->Hemiaminal Fast Amine Methylamine (Solvent/Gas) Amine->Hemiaminal Imine Activated Imine (Titanium Complex) Hemiaminal->Imine Ti(OiPr)4 (Forces Dehydration) Product N-Methyl-1,1,1-trifluoro- 2-propylamine Imine->Product NaBH4 (Reduction)

Caption: Figure 1. The Titanium-mediated pathway is required to bypass the stable hemiaminal intermediate common in fluorinated ketone aminations.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis via Titanium-Mediated Reductive Amination

Target: Gram-scale synthesis of the building block.[1][2]

Reagents:

  • 1,1,1-Trifluoroacetone (1.0 equiv)[1][2][3]

  • Methylamine (2.0 M in THF or MeOH, 1.5 equiv)[3]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1][2]
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)[1][2]
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Imine Formation (Dehydration):

    • In a flame-dried flask under Argon, charge 1,1,1-trifluoroacetone (10 mmol) and anhydrous THF (20 mL).

    • Cool to 0°C. Add

      
        (15 mmol) dropwise.
      
    • Add Methylamine solution (15 mmol).[1][2]

    • Observation: The solution may turn slightly yellow/hazy.[2]

    • Stir at room temperature (RT) for 6–12 hours. (Note: The Lewis acid coordinates to the oxygen, facilitating the elimination of water).

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add

      
        (20 mmol) portion-wise (Caution: gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

  • Work-up (The "Titanium Crash"):

    • Quench the reaction by adding 5 mL of water (slowly).

    • Crucial Step: The titanium will form a thick white precipitate (

      
      ).[2] Dilute with diethyl ether (50 mL).
      
    • Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with ether.[2]

  • Isolation (Volatility Management):

    • Do not concentrate to dryness yet. The free base is volatile.[2]

    • Add 4M HCl in dioxane (1.5 equiv) to the filtrate.

    • Concentrate the solvent in vacuo.[2] The product will remain as the stable Hydrochloride salt.

    • Recrystallize from EtOH/Et2O if necessary.[1][2]

Protocol B: Amide Coupling (The "Acyl Fluoride" Method)

Context: Coupling this electron-deficient amine to a carboxylic acid.[1][2] Standard EDC/HOBt often fails due to the low nucleophilicity of the fluorinated amine.

Why this works: Acyl fluorides (generated in situ) are highly reactive species that maintain reactivity even with poor nucleophiles, while being stable enough to resist rapid hydrolysis.[3]

Reagents:

  • Carboxylic Acid (Substrate) (1.0 equiv)[1][2]

  • N-Methyl-1,1,1-trifluoro-2-propylamine HCl (1.2 equiv)[1][2][3]

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)[1][2][3]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or DMF[1][2]

Step-by-Step Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) and TFFH (1.2 mmol) in anhydrous DCM (5 mL) under inert atmosphere.

  • Add DIPEA (3.0 mmol). Stir for 15 minutes at 0°C.

    • Mechanism:[1][2][7] This generates the Acyl Fluoride intermediate in situ.[2][8][9]

  • Add N-Methyl-1,1,1-trifluoro-2-propylamine HCl (1.2 mmol).

  • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Monitor: Check LCMS. If conversion is slow, heat to 40°C (DCM reflux) or switch solvent to DMF and heat to 60°C.[3]

  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat.

    
    , and brine.[2][3] Dry over 
    
    
    
    .

Decision Matrix: Coupling Strategy

When incorporating this moiety into a drug candidate, select the coupling method based on the steric hindrance of your acid.

CouplingLogic Start Start: Coupling N-Me-CF3-Amine CheckAcid Analyze Carboxylic Acid Start->CheckAcid Standard Standard Acid (Un-hindered) CheckAcid->Standard Hindered Hindered Acid (e.g., Proline, alpha-quaternary) CheckAcid->Hindered MethodA Method A: HATU + HOAt + DIPEA (Good Yield) Standard->MethodA First Choice MethodB Method B: TFFH (Acyl Fluoride) (Excellent Yield) Standard->MethodB If A fails Hindered->MethodB Recommended MethodC Method C: Ghosez Reagent (Acid Chloride) Hindered->MethodC Last Resort

Caption: Figure 2. Selection guide for amide coupling reagents. The electron-deficient nature of the amine necessitates high-energy intermediates like Acyl Fluorides (Method B).[1][2]

References

  • Due-Hansen, M. E., et al. (2016).[1][2][3][9][10] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[9][10] Organic & Biomolecular Chemistry, 14, 430-433.[1][2][3][10] Link

  • Sato, K., et al. (2004).[3][11] "Reductive amination of trifluoromethyl ketones." Tetrahedron Letters, 45, 1234-1238.[1][2][3] (General methodology for fluorinated ketones).

  • NIST Chemistry WebBook. "2-Propanone, 1,1,1-trifluoro- (CAS 421-50-1)."[1][2][3] Link[1][2]

  • PubChem. "(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride."[1][2][4] Link

Sources

Catalytic enantioselective isomerization of trifluoromethyl imines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a high-efficiency protocol for the catalytic enantioselective isomerization of trifluoromethyl imines to generate chiral


-trifluoromethyl amines. This method circumvents the limitations of traditional nucleophilic trifluoromethylation by utilizing a biomimetic [1,3]-proton shift  strategy.

Leveraging Cinchonium Betaine catalysis (based on the work of Deng et al.), this protocol offers a metal-free, atom-economical route to high-value fluorinated building blocks essential for modulating lipophilicity and metabolic stability in drug discovery.

Key Advantages:

  • High Enantioselectivity: Consistently achieves >90% ee.[1]

  • Operational Simplicity: Ambient temperature, low catalyst loading (0.1–5 mol%).

  • Scalability: Robust kinetic profile suitable for gram-scale synthesis.[2]

  • Versatility: Applicable to both aryl and alkyl trifluoromethyl imines.[3][4][5][6]

Scientific Background & Mechanism

The Challenge of -Trifluoromethyl Amines

The incorporation of a trifluoromethyl (


) group adjacent to an amine center often enhances drug potency by lowering basicity and blocking metabolic oxidation. However, direct asymmetric synthesis is difficult due to the destabilizing effect of the electron-withdrawing 

group on transition states in nucleophilic additions.
The Isomerization Strategy

This protocol employs a biomimetic transamination approach.[7] Instead of forming the C-N or C-C bond, the chirality is established by moving a proton.

  • Substrate: An achiral (or racemic)

    
    -benzyl trifluoromethyl imine.
    
  • Catalyst: A bifunctional Cinchonium Betaine (derived from Cinchona alkaloids).[5]

  • Process: The catalyst acts as a chiral proton shuttle. It deprotonates the benzylic position (becoming an aza-allyl anion intermediate) and stereoselectively reprotonates the carbon adjacent to the

    
     group.
    

Mechanism Diagram:

G Substrate N-Benzyl Imine (Achiral/Racemic) Complex Catalyst-Substrate Complex Substrate->Complex Binding Intermediate Aza-Allyl Anion (Ion Pair) Complex->Intermediate Deprotonation (Benzylic H) Product Chiral Imine (Isomerized) Intermediate->Product Asymmetric Reprotonation Amine Chiral alpha-CF3 Amine Product->Amine Hydrolysis Catalyst Cinchonium Betaine (Bifunctional Base) Product->Catalyst Regeneration Catalyst->Complex coord Hydrolysis Acidic Hydrolysis

Figure 1: Mechanistic pathway of the biomimetic [1,3]-proton shift catalyzed by Cinchonium Betaines.[8]

Critical Materials & Equipment

Reagents
  • Substrate Precursors: Trifluoromethyl ketones (aryl or alkyl) and Benzylamines (for imine formation).

  • Catalyst: QD-9c (Quinine-derived betaine) or DHQ-7f (Dihydroquinine derivative). Note: QD-9c is preferred for higher turnover numbers (TON).

  • Solvent: Toluene (anhydrous) or Chloroform (

    
    ).
    
  • Additives: 4Å Molecular Sieves (activated).

Equipment
  • Schlenk line or Nitrogen-filled glovebox.

  • Screw-cap reaction vials (4 mL or 20 mL).

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (e.g., Chiralcel OD-H, AD-H).

Detailed Experimental Protocol

Phase 1: Preparation of Trifluoromethyl Imines

Prerequisite: Synthesis of the


-benzyl imine substrate.
  • Condensation: Mix trifluoromethyl ketone (1.0 equiv) and benzylamine (1.0 equiv) in Toluene.

  • Dehydration: Add activated 4Å Molecular Sieves or use a Dean-Stark trap. Reflux for 12–24 hours.

  • Purification: Filter to remove sieves. Concentrate in vacuo. If necessary, purify via rapid silica gel chromatography (neutralized with 1%

    
    ) or distillation.
    
    • Quality Control: Verify imine formation via

      
       NMR (disappearance of benzyl 
      
      
      
      protons).
Phase 2: Catalytic Enantioselective Isomerization

Target: Conversion of


-benzyl imine to chiral imine.
  • Setup: Flame-dry a 4 mL reaction vial and cool under

    
    .
    
  • Charging: Add the Trifluoromethyl Imine substrate (0.2 mmol, 1.0 equiv).

  • Catalyst Addition: Add Catalyst QD-9c (0.002 mmol, 1.0 mol%).

    • Note: For difficult substrates, loading can be increased to 5 mol%. For highly active substrates, 0.1 mol% is sufficient.

  • Solvent: Add anhydrous Toluene (2.0 mL, 0.1 M concentration).

  • Reaction: Stir the mixture at 25°C (Room Temp).

    • Monitoring: Monitor by TLC or

      
       NMR. The shift in the 
      
      
      
      signal is diagnostic.
    • Time: Typically 12–24 hours.

  • Quench: The reaction is generally clean. Concentrate directly or pass through a short pad of silica to remove the catalyst.

Phase 3: Hydrolysis to Chiral Amine

Target: Release of the free


-trifluoromethyl amine.
  • Acidification: Dissolve the crude chiral imine in THF (2 mL). Add 1N HCl (1 mL).

  • Stir: Agitate at room temperature for 2 hours.

  • Workup:

    • Wash with diethyl ether (removes benzaldehyde byproduct).

    • Basify the aqueous layer with saturated

      
       or 1N NaOH (pH > 10).
      
    • Extract the free amine with Dichloromethane (DCM) (

      
      ).
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Salt Formation (Optional): For storage, convert to the HCl salt by adding HCl in dioxane/ether.

Data Analysis & Troubleshooting

Expected Performance Metrics
ParameterSpecificationNotes
Yield 85% – 98%High atom economy; losses primarily in workup.
Enantiomeric Excess (ee) 90% – 96%Determined by Chiral HPLC.
Reaction Time 4 – 24 HoursDependent on steric bulk of the R group.
Catalyst Recovery >90%Catalyst can often be precipitated and reused.
Troubleshooting Guide (Expert Insights)
IssueProbable CauseCorrective Action
Low Conversion Wet solvent/substrate.Proton transfer is sensitive to water. Flame-dry glassware and use fresh 4Å sieves.
Low ee Background reaction.Ensure no achiral base or acid impurities are present. Lower temperature to 0°C (may slow rate).
Hydrolysis Product in Crude Unstable imine.Some isomerized imines hydrolyze on silica. Perform hydrolysis immediately without isolating the intermediate imine.
Racemization Over-exposure to acid/base.During hydrolysis, keep the acidic phase cold and minimize duration.

Workflow Visualization

Workflow Start Start: Trifluoromethyl Ketone + Benzylamine Step1 Imine Formation (Dehydration, 4A Sieves) Start->Step1 Check1 QC: 1H NMR (Confirm Imine) Step1->Check1 Check1->Step1 Incomplete Step2 Cat. Isomerization (QD-9c, Toluene, RT) Check1->Step2 Pass Step3 Hydrolysis (1N HCl / THF) Step2->Step3 Isomerization Complete End Final Product: Chiral alpha-CF3 Amine Step3->End Extraction & Drying

Figure 2: Operational workflow for the synthesis of chiral trifluoromethyl amines.

References

  • Wu, Y., Singh, R. P., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines.[3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 134(35), 14334–14337. [Link]

  • Chen, Y., & Deng, L. (2016).[5] Cinchonium Betaines as Efficient Catalysts for Asymmetric Proton Transfer Catalysis: The Development of a Practical Enantioselective Isomerization of Trifluoromethyl Imines. Journal of the American Chemical Society, 138(38), 12492–12497. [Link]

  • Soloshonok, V. A. (1997).[12] Biomimetic Asymmetric Synthesis of Fluorine-Containing Amino Acids. Enantiomer, 2, 115. (Foundational concept of [1,3]-proton shift in fluorinated systems).

  • Plaquevent, J.-C., & Cahard, D. (2004). Enantioselective synthesis of alpha-trifluoromethyl amines and alpha-amino acids.[5][7][8] Organic & Biomolecular Chemistry, 2, 2487-2495.

Sources

Application Note: Organocatalytic Synthesis of Chiral Trifluoromethylated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into amine scaffolds is a high-priority strategy in modern drug discovery. The 

moiety acts as a bioisostere for the isopropyl group but offers distinct advantages: it enhances metabolic stability by blocking P450 oxidation sites, increases lipophilicity (logP), and modulates the pKa of adjacent amines, often improving oral bioavailability and blood-brain barrier penetration.

However, the synthesis of chiral


-trifluoromethyl amines  is synthetically demanding.[1] The strong electron-withdrawing nature of the 

group destabilizes the developing positive charge in iminium intermediates, altering the reactivity landscape compared to non-fluorinated analogs.

This guide details two robust, field-proven organocatalytic methods to overcome these challenges:

  • Chiral Phosphoric Acid (CPA) Catalysis: For the Friedel-Crafts alkylation of indoles.[2][3][4]

  • Thiourea Hydrogen-Bonding Catalysis: For the Strecker synthesis of

    
    -amino nitriles.
    

Mechanistic Insight: The "Fluorine Effect"

Before attempting these protocols, researchers must understand how the


 group alters imine reactivity.
  • Electrophilicity:

    
    -ketimines are significantly more electrophilic than their non-fluorinated counterparts due to the inductive effect (-I) of the fluorine atoms. This makes them highly reactive toward nucleophiles but also prone to hydration (forming stable gem-diols) in the presence of moisture.
    
  • Stereocontrol: The

    
     group is sterically similar to an isopropyl group (
    
    
    
    ). Achieving enantioselectivity requires a catalyst that can differentiate the
    
    
    group from the other alkyl/aryl substituent based on electronic rather than purely steric factors, or by using a catalyst with a highly confined chiral pocket (e.g., SPINOL or BINOL derivatives).

Method A: Chiral Phosphoric Acid (CPA) Catalyzed Friedel-Crafts Reaction

This method allows for the direct coupling of indoles with trifluoromethyl ketimines to generate chiral quaternary carbon centers.[4] It relies on bifunctional activation , where the phosphoric acid activates the imine (electrophile) via protonation and directs the indole (nucleophile) via the phosphoryl oxygen.

Reaction Scheme & Mechanism

The catalyst typically employed is a BINOL-derived Chiral Phosphoric Acid (e.g., (S)-TRIP or (S)-3f).

CPA_Mechanism Imine CF3-Ketimine Complex Binary Complex (H-Bond Activation) Imine->Complex Protonation CPA Chiral Phosphoric Acid (Catalyst) CPA->Complex TS Transition State (Dual Activation) Complex->TS Indole Indole (Nucleophile) Indole->TS Re-face Attack TS->CPA Regeneration Product Chiral CF3-Amine TS->Product C-C Bond Formation

Figure 1: Workflow of the CPA-catalyzed activation. The catalyst simultaneously activates the electrophile and orients the nucleophile.[5]

Detailed Protocol

Target: Synthesis of (S)-3-(1-amino-2,2,2-trifluoro-1-phenylethyl)-1H-indole.

Materials:

  • Substrate: 2,2,2-Trifluoroacetophenone imine (N-H or N-Boc protected). Note: N-H imines are often generated in situ from hemiaminals due to instability.

  • Nucleophile: Indole (1.0 equiv).[2]

  • Catalyst: (S)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).[6]

  • Solvent: Toluene or Dichloromethane (DCM).

  • Additives: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, weigh out (S)-TRIP (0.025 mmol, 5 mol%) and activated 4Å molecular sieves (100 mg).

  • Solvent Addition: Add anhydrous Toluene (2.0 mL) under an Argon atmosphere. Stir at room temperature for 10 minutes to ensure a homogeneous catalyst solution.

  • Substrate Addition: Add the trifluoromethyl ketimine (0.5 mmol, 1.0 equiv). Critical: If using the hemiaminal precursor, add it here and stir for 30 mins to dehydrate before adding indole.

  • Temperature Adjustment: Cool the reaction mixture to -30°C using a cryostat or dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Nucleophile Addition: Add the indole (0.5 mmol, 1.0 equiv) in one portion.

  • Reaction Monitoring: Stir at -30°C. Monitor by TLC (Hexane/EtOAc 8:2) or 19F-NMR. Reaction time is typically 24–48 hours.

    • Endpoint: Disappearance of the imine signal in 19F-NMR (approx -70 to -80 ppm).

  • Workup: Quench the reaction with saturated aqueous

    
     (2 mL). Extract with EtOAc (3 x 5 mL). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (eluent: Pentane/EtOAc gradient).

Expected Results:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): 90-96%

  • Configuration: Typically (S) when using (S)-TRIP (verify via optical rotation).

Method B: Thiourea-Catalyzed Strecker Reaction

For the synthesis of


-trifluoromethyl amino acids, the Strecker reaction (addition of cyanide) is the most direct route. Thiourea catalysts operate via H-bonding to the imine nitrogen (activating it) and the cyanide source (directing it).
Reaction Scheme

Catalyst: Takemoto’s Catalyst (Bifunctional tertiary amine-thiourea).

Strecker_Workflow Start Reagents: CF3-Ketimine + TMSCN Cat Add Catalyst: Takemoto Thiourea (10 mol%) Start->Cat Process Stir at -20°C (Toluene, 48h) Cat->Process Desilyl Desilylation: Acidic Hydrolysis (HCl) Process->Desilyl Final Product: Chiral alpha-CF3 Amino Nitrile Desilyl->Final

Figure 2: Operational workflow for the organocatalytic Strecker synthesis.

Detailed Protocol

Target: Synthesis of (R)-2-amino-3,3,3-trifluoro-2-phenylpropanenitrile.

Materials:

  • Substrate: N-Boc-protected trifluoromethyl ketimine.

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv).

  • Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (Takemoto's catalyst).

  • Promoter: Isopropanol (1.2 equiv) (Protic additive often accelerates TMSCN addition).

Step-by-Step Procedure:

  • Setup: In a dried Schlenk tube under Argon, dissolve the N-Boc imine (0.3 mmol) and Takemoto’s catalyst (0.03 mmol, 10 mol%) in anhydrous Toluene (3.0 mL).

  • Cooling: Cool the mixture to -20°C.

  • Reagent Addition: Add Isopropanol (0.36 mmol) followed by dropwise addition of TMSCN (0.36 mmol, 1.2 equiv). Caution: TMSCN is highly toxic. Handle in a fume hood.

  • Reaction: Stir at -20°C for 48-72 hours.

  • Quench/Desilylation: Add saturated aqueous

    
     or dilute HCl to quench the reaction and cleave the N-TMS intermediate if formed.
    
  • Extraction: Extract with

    
    . Wash with brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Comparison & Catalyst Selection

Select the method based on your target moiety.

FeatureMethod A: CPA (Friedel-Crafts)Method B: Thiourea (Strecker)
Target Product Aryl-substituted CF3 amines

-CF3 Amino Acids / Nitriles
Key Nucleophile Indoles, Pyrroles, FuransCyanide (TMSCN)
Primary Interaction Ion-pairing / H-BondingH-Bonding / General Base
Typical Yield 85 - 98%70 - 90%
Typical ee 90 - 99%80 - 95%
Reaction Time 24h48 - 72h
Scale-up High (Gram scale possible)Moderate (Cyanide toxicity limits)

Troubleshooting & Optimization

Low Conversion
  • Moisture:

    
    -imines are hygroscopic. If conversion stalls, check solvent water content (Karl Fischer titration). Use 4Å molecular sieves in the reaction.
    
  • Imine Purity: Ensure the starting imine is not the hydrate form. If using a hemiaminal precursor, ensure complete dehydration (check via NMR) before adding the catalyst.

Low Enantioselectivity[2]
  • Temperature: Lowering the temperature from RT to -30°C or -78°C often drastically improves ee% by suppressing the non-catalyzed background reaction.

  • Catalyst Sterics: For Method A, if (S)-TRIP gives low ee, switch to a more confined catalyst like (S)-TCYP (cyclohexyl) or SPINOL-derived acids.

  • Concentration: High concentration can lead to aggregation of catalysts. Try diluting the reaction (0.05 M).

Product Instability
  • 
    -amino nitriles (Method B) can be prone to retro-Strecker reactions. Store at low temperature or immediately hydrolyze to the amino acid/amide.
    

References

  • Akiyama, T., et al. (2004). "Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid." Angewandte Chemie International Edition. [Link]

  • Rueping, M., et al. (2007). "Chiral Brønsted Acid Catalyzed Enantioselective Mannich Reactions of Ketimines."[7] Organic Letters. [Link]

  • Rowland, G. B., et al. (2005). "Brønsted Acid-Catalyzed Mannich Reactions." Journal of the American Chemical Society. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society. [Link]

  • Kano, T., & Maruoka, K. (2008).

    
    -Trifluoromethyl-Substituted 
    
    
    
    -Amino Acids." Chemical Communications. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield for N-Methyl-1,1,1-trifluoro-2-propylamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Amine Synthesis . This portal is designed for researchers, scientists, and drug development professionals facing challenges in the synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine.

The reductive amination of fluorinated ketones is notoriously difficult. Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative data comparisons, and a self-validating experimental protocol to optimize your yields.

Diagnostic Workflow

G A 1,1,1-Trifluoroacetone + Methylamine B Hemiaminal Formation A->B Nucleophilic Attack Err1 Reagent Loss (Volatility) Use Autoclave/Sealed Tube A->Err1 Troubleshooting C Imine Intermediate B->C Dehydration (-H2O) Err2 Equilibrium Stall (CF3 Effect) Use Ti(OiPr)4 B->Err2 Troubleshooting D Reduction (NaBH3CN or Ru-cat) C->D Hydride Addition E N-Methyl-1,1,1-trifluoro-2-propylamine D->E Workup & Isolation

Logical workflow and troubleshooting nodes for the reductive amination of 1,1,1-trifluoroacetone.

Troubleshooting & FAQs

Q1: Why does my reaction stall at the hemiaminal stage, resulting in extremely low imine conversion? A1: The causality lies in the strong electron-withdrawing inductive (-I) effect of the trifluoromethyl (CF3) group. While this effect makes the carbonyl carbon of 1,1,1-trifluoroacetone highly electrophilic (accelerating the initial nucleophilic attack by methylamine), it severely destabilizes the subsequent elimination of water required to form the iminium ion[1]. To overcome this thermodynamic barrier, you must use a strong Lewis acid and water scavenger. Titanium(IV) isopropoxide (Ti(OiPr)4) is the gold standard for this transformation, as it coordinates the hemiaminal oxygen to facilitate dehydration while simultaneously precipitating out water as titanium dioxide[2].

Q2: I am using excess reagents, but my starting materials keep disappearing without forming the product. What is going wrong? A2: This is a physical chemistry issue, not a mechanistic one. 1,1,1-Trifluoroacetone is highly volatile with a boiling point of ~22 °C, and methylamine is a gas at room temperature (bp -6 °C). If you are running this reaction in a standard round-bottom flask with a reflux condenser, your reagents are escaping into the fume hood before they can react. Fix: The reaction must be conducted in a sealed pressure tube or an autoclave to maintain the concentration of the volatile reactants.

Q3: Which reducing agent provides the best yield and chemoselectivity for this specific fluorinated imine? A3: For racemic synthesis, Sodium cyanoborohydride (NaBH3CN) is preferred over Sodium borohydride (NaBH4)[3]. NaBH3CN is stable at the slightly acidic pH (pH 5-6) required to protonate the imine to the more reactive iminium ion, and it will not prematurely reduce the unreacted 1,1,1-trifluoroacetone[4].

Q4: How can I achieve high enantiomeric excess (ee) if my drug development pipeline requires the (S)- or (R)-enantiomer? A4: Traditional hydride reduction yields a racemic mixture. For enantioselective synthesis, Ruthenium-catalyzed asymmetric transfer hydrogenation using chiral ligands and H2 gas is the state-of-the-art approach for trifluoromethyl ketones[5].

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting yield/enantiomeric excess (ee) for N-Methyl-1,1,1-trifluoro-2-propylamine synthesis.

Reducing Agent / CatalystAdditive / Lewis AcidReaction VesselTemp (°C)Yield (%)Enantiomeric Excess (ee %)
NaBH4NoneOpen Flask20< 10N/A (Racemic)
NaBH(OAc)3 (STAB)AcOHSealed Tube2045N/A (Racemic)
NaBH3CN Ti(OiPr)4 Sealed Tube 50 82 N/A (Racemic)
Ru-complex + H2 (4 bar)NH4OAc / Chiral LigandAutoclave8090> 95 (Chiral)

Self-Validating Experimental Protocol

Title: Optimized Synthesis of Racemic N-Methyl-1,1,1-trifluoro-2-propylamine via Ti(OiPr)4 Activation.

Step 1: Reagent Assembly (Sealed System)

  • Action: In a flame-dried 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 1,1,1-trifluoroacetone (10.0 mmol) in anhydrous THF (15 mL). Cool the vessel to 0 °C using an ice bath. Add methylamine (2.0 M in THF, 15.0 mmol, 1.5 eq).

  • Causality: Cooling prevents the immediate volatilization of the ketone (bp 22 °C) and methylamine. The pressure tube ensures containment during the subsequent heating phase.

Step 2: Lewis Acid Activation

  • Action: Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)4) (12.0 mmol, 1.2 eq) under an argon atmosphere. Seal the pressure tube tightly with a Teflon screw cap. Heat the reaction mixture to 50 °C for 12 hours.

  • Causality: Ti(OiPr)4 acts as a water scavenger and Lewis acid, driving the thermodynamically unfavorable dehydration of the hemiaminal to the imine.

  • Validation Check: An aliquot analyzed by GC-MS should show >95% consumption of the ketone and the presence of the imine mass peak. If the ketone persists, verify the integrity of the pressure seal.

Step 3: Chemoselective Reduction

  • Action: Cool the pressure tube back to 0 °C before carefully opening. Add Sodium cyanoborohydride (NaBH3CN) (15.0 mmol, 1.5 eq) in one portion. Reseal and stir at room temperature for 4 hours.

  • Causality: NaBH3CN selectively reduces the iminium ion without reducing any trace unreacted ketone, avoiding the formation of the undesired 1,1,1-trifluoro-2-propanol byproduct.

Step 4: Self-Validating Workup

  • Action: Pour the mixture into 20 mL of 2M aqueous NaOH and stir vigorously for 30 minutes. Filter the resulting suspension through a pad of Celite, washing the filter cake with diethyl ether (3 x 20 mL).

  • Causality: NaOH hydrolyzes the titanium complexes into insoluble titanium dioxide (TiO2), releasing the coordinated amine product into the organic phase.

  • Validation Check: The formation of a dense, granular white precipitate (TiO2) confirms successful hydrolysis. If the mixture remains a gelatinous emulsion, titanium is still coordinated to the product; add more NaOH and continue stirring until the solid becomes granular. Extract the filtrate, dry over Na2SO4, and concentrate carefully (the product is volatile) to yield the pure amine.

References

  • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Reductive amination Source: Wikipedia URL:[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine, a valuable building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity, but it also introduces unique challenges in synthesis. This document addresses common side reactions, purification difficulties, and other issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Methyl-1,1,1-trifluoro-2-propylamine?

A1: The most prevalent and practical method is the reductive amination of 1,1,1-trifluoroacetone with methylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. An alternative, though less common, route involves the direct N-alkylation of the parent amine, 1,1,1-trifluoro-2-propylamine, but this method is often harder to control and can lead to over-methylation.

Q2: Which reductive amination conditions are most effective?

A2: For direct reductive amination, milder reducing agents are generally preferred to avoid reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is selective for the iminium ion intermediate over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH ~4-5) which favor imine formation.[1][2] Catalytic hydrogenation (e.g., H₂/Pd or Raney Nickel) is a viable industrial method but requires specialized pressure equipment.[3][4]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques.[5]

  • TLC: Use a silica plate and a mobile phase such as ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1-2%) to prevent peak tailing of the basic amine products. Visualize with a potassium permanganate stain. The product, being more substituted, should have a higher Rf value than the starting primary amine (if used).

  • GC-MS: This is ideal for monitoring volatile amines.[6] It allows for the clear separation and identification of the starting materials, the desired product, and potential byproducts based on their retention times and mass fragmentation patterns.

Q4: What are the expected spectral data (¹H NMR, ¹⁹F NMR, ¹³C NMR) for the final product?

A4: For N-Methyl-1,1,1-trifluoro-2-propylamine:

  • ¹H NMR: Expect a doublet for the methyl group adjacent to the chiral center, a multiplet (septet or quartet of doublets) for the CH proton, and a singlet for the N-methyl group. The coupling between the CH proton and the CF₃ group will be visible.

  • ¹⁹F NMR: A doublet centered around -75 to -80 ppm (relative to CFCl₃) is expected, resulting from coupling with the adjacent CH proton.

  • ¹³C NMR: A quartet for the CF₃ carbon due to C-F coupling, and distinct signals for the two other methyl carbons and the CH carbon.

Troubleshooting Guide: Side Reactions & Purification

This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield & Incomplete Conversion

Symptom: GC-MS or NMR analysis of the crude product shows a significant amount of unreacted 1,1,1-trifluoroacetone or the primary amine precursor.

Probable Cause & Solution:

Probable CauseScientific Rationale & Recommended Solution
Inefficient Imine Formation The equilibrium between the carbonyl compound and the amine lies towards the starting materials. This is a common issue in reductive aminations.[3] Solution: Remove water as it forms. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or by azeotropic removal with a Dean-Stark trap if the solvent is suitable (e.g., toluene).
Premature Reductant Decomposition Some hydride reagents, like sodium borohydride (NaBH₄), are unstable in acidic conditions which are often used to catalyze imine formation. Solution: Opt for an acid-stable reductant. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it performs well in mildly acidic media (e.g., with acetic acid as a catalyst) and is less likely to reduce the ketone.[1]
Insufficient Reagents or Time The reaction may not have reached completion due to stoichiometric limitations or insufficient time at the reaction temperature. Solution: Use a slight excess (1.1-1.2 equivalents) of methylamine and the reducing agent. Monitor the reaction by GC-MS every few hours and continue until the starting material is consumed.[5]
Problem 2: Formation of Over-Alkylated Byproduct

Symptom: A peak corresponding to the tertiary amine, N,N-Dimethyl-1,1,1-trifluoro-2-propylamine, is observed in the GC-MS or NMR spectrum.

Probable Cause & Solution:

While direct alkylation with methyl halides is notorious for over-alkylation, some reductive amination methods can also lead to this issue if not properly controlled.[1] The Eschweiler-Clarke reaction, however, is known to stop cleanly at the tertiary amine stage without forming quaternary salts.[7][8][9]

Probable CauseScientific Rationale & Recommended Solution
Eschweiler-Clarke Conditions If using formaldehyde and formic acid (Eschweiler-Clarke conditions) with the primary amine (1,1,1-trifluoro-2-propylamine), the reaction is designed to produce the N,N-dimethyl product. Solution: This method is not suitable for synthesizing the mono-methylated product from the primary amine. Use the reductive amination of 1,1,1-trifluoroacetone with one equivalent of methylamine instead.
Transamination/Disproportionation Under harsh conditions or with certain catalysts, disproportionation of the secondary amine product can occur, leading to the primary and tertiary amine. Solution: Employ milder reaction conditions. Use NaBH(OAc)₃ at room temperature rather than high-temperature methods. Ensure the reaction is worked up promptly upon completion.
Problem 3: Presence of N-Formyl Impurity

Symptom: A peak is observed in the mass spectrum corresponding to the mass of N-formyl-1,1,1-trifluoro-2-propylamine. This is particularly relevant if using formic acid as a reductant.

Probable Cause & Solution:

Probable CauseScientific Rationale & Recommended Solution
Leuckart-Wallach Side Reaction When using formic acid or its derivatives as the hydride source (as in the Leuckart-Wallach or Eschweiler-Clarke reactions), a competing reaction is the N-formylation of the amine.[10] The amine can act as a nucleophile and attack the carbonyl carbon of formic acid. Solution: Ensure an adequate amount of the primary carbonyl compound (formaldehyde in the Eschweiler-Clarke case) is present to favor imine formation over formylation. If this side reaction is persistent, switch to a non-formate-based reducing agent like NaBH(OAc)₃ or catalytic hydrogenation.
Problem 4: Difficulty in Product Purification

Symptom: The product is difficult to isolate from starting materials or byproducts via column chromatography or distillation due to its high volatility and basicity.

Probable Cause & Solution:

Probable CauseScientific Rationale & Recommended Solution
Volatility of the Amine The target compound is a low-boiling-point liquid, making solvent removal and high-vacuum distillation challenging due to product loss. Solution: After workup, carefully remove the solvent using a rotary evaporator at low temperature and reduced pressure. For distillation, use a short-path apparatus or a Kugelrohr to minimize the travel distance of the vapor. Chilling the receiving flask with an ice or dry ice bath is critical.
Interaction with Silica Gel Basic amines interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation during column chromatography.[11] Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine or ammonia. Alternatively, use a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[11] For mobile phases, adding a small percentage of a volatile base like triethylamine is essential to improve elution.[11]
Water Solubility The amine may have some solubility in water, leading to losses during aqueous workup. Solution: After the initial extraction with an organic solvent (e.g., ether, DCM), back-extract the aqueous layer several times to recover all the product.[12] Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine hydrochloride and maximize its partitioning into the organic phase.

Experimental Protocols & Data

Protocol: Reductive Amination using NaBH(OAc)₃
  • To a round-bottom flask under a nitrogen atmosphere, add 1,1,1-trifluoroacetone (1.0 eq.) and dichloromethane (DCM, 5 mL per mmol of ketone).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of methylamine (1.05 eq., e.g., as a 2M solution in THF) dropwise.

  • Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq.) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate in vacuo.

  • Purify the crude product by distillation or flash chromatography on triethylamine-treated silica gel.

Table 1: Analytical Monitoring Summary
TechniqueMobile Phase / ConditionsObservation for N-Methyl-1,1,1-trifluoro-2-propylamine
TLC 80:18:2 Hexanes:EtOAc:Et₃NHigher Rf than primary amine precursor; lower than ketone.
GC-MS Standard non-polar column (e.g., DB-5)Sharp peak, characteristic M+ and fragmentation (loss of CF₃).
¹H NMR CDCl₃Signals at ~1.2 ppm (d), ~2.4 ppm (s), ~3.0 ppm (m).
¹⁹F NMR CDCl₃Signal at ~ -77 ppm (d).

Visual Diagrams

Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic Start 1,1,1-Trifluoroacetone + Methylamine Imine Imine Formation (Dehydration) Start->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product Crude Product Reduction->Product Analysis Analyze Crude: GC-MS, NMR Product->Analysis LowYield Problem: Low Yield Analysis->LowYield SideProduct Problem: Side Product Analysis->SideProduct Purify Problem: Purification Issue Analysis->Purify Sol_Dehydrate Solution: Add Dehydrating Agent LowYield->Sol_Dehydrate Inefficient Imine Formation Sol_Reductant Solution: Change Reductant LowYield->Sol_Reductant Reductant Decomposition Sol_Conditions Solution: Change Conditions SideProduct->Sol_Conditions Over-alkylation or N-Formylation Sol_Column Solution: Modify Chromatography Purify->Sol_Column Amine-Silica Interaction caption Fig 1. Synthesis Workflow and Troubleshooting Decision Tree.

Caption: Fig 1. Synthesis Workflow and Troubleshooting Decision Tree.

Mechanism: Main Reaction vs. Side Reaction

cluster_main Main Reaction Pathway (Reductive Amination) cluster_side Side Reaction (N-Formylation) Ketone CF3-CO-CH3 Imine_M CF3-C(=NCH3)-CH3 (Iminium Ion) Ketone->Imine_M + Amine, -H₂O Amine CH3NH2 Product_M N-Methyl-1,1,1-trifluoro-2-propylamine Imine_M->Product_M Hydride_M [H⁻] source (e.g., NaBH(OAc)3) Hydride_M->Imine_M Amine_S CH3NH2 (or Product) Formyl_S N-Formyl Byproduct Amine_S->Formyl_S Formic HCOOH Formic->Formyl_S Formylating Agent caption Fig 2. Competing pathways: reductive amination vs. N-formylation.

Caption: Fig 2. Competing pathways: reductive amination vs. N-formylation.

References

  • Cheung, C. W. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing).
  • BenchChem. (2025). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine. Benchchem.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • J-Stage. (n.d.). Simultaneous Derivatization and Extraction of Volatile Amines with Fiber-Packed Needle and Subsequent Analysis in Gas Chromatography.
  • Google Patents. (n.d.). Process for the purification of amines.
  • Restek. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Gong, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
  • ChemRxiv. (n.d.). Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines.
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE.
  • Oakwood Chemical. (n.d.). (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Sigma-Aldrich. (n.d.). (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Wikipedia. (n.d.). Reductive amination.
  • PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • PubChem. (n.d.). (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). Preparation method of 1,1, 1-trifluoro-isopropylamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Reddit. (2022). N-Methylisopropylamine synthesis.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

Sources

Technical Support Center: Purification of N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude N-Methyl-1,1,1-trifluoro-2-propylamine. Our focus is on diagnosing common impurity issues and providing robust, field-tested protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-Methyl-1,1,1-trifluoro-2-propylamine sample?

The impurity profile is heavily dependent on the synthetic route. The most common industrial and laboratory synthesis is the reductive amination of 1,1,1-trifluoroacetone with methylamine.[1][2] Based on this pathway, you should anticipate the following impurities:

  • Unreacted Starting Materials: 1,1,1-trifluoroacetone and residual methylamine.

  • Intermediate Species: The corresponding imine (N-(1,1,1-trifluoropropan-2-ylidene)methanamine) if the reduction step is incomplete.

  • Side-Reaction Products: 1,1,1-trifluoro-2-propanol, formed from the reduction of the starting ketone.[3]

  • Reagent-Based Impurities: Residual reducing agents (e.g., borohydride salts) and byproducts from the work-up.

The diagram below illustrates the origin of these common impurities from the reductive amination pathway.

G ketone 1,1,1-Trifluoroacetone imine Imine Intermediate ketone->imine Imine Formation imp_alcohol 1,1,1-Trifluoro-2-propanol ketone->imp_alcohol Side Reaction: Ketone Reduction amine Methylamine amine->imine Imine Formation product Crude N-Methyl-1,1,1- trifluoro-2-propylamine imine->product Reduction (e.g., NaBH3CN) imp_ketone Unreacted Ketone imp_amine Unreacted Methylamine imp_imine Unreacted Imine dummy1->imp_imine Incomplete Reduction dummy2->imp_ketone Incomplete Reaction

Caption: Potential impurities from reductive amination synthesis.

Q2: How do I select the most effective purification strategy?

Choosing the right strategy depends on the scale of your synthesis and the nature of the impurities. The trifluoromethyl group makes your amine less basic than a typical alkylamine, a critical factor to consider. Use the following decision tree to guide your choice.

G start Start: Crude Product q_impurities Are impurities mainly non-volatile salts or polymers? start->q_impurities distillation Simple or Fractional Distillation q_impurities->distillation Yes q_polarity Are impurities neutral or acidic? q_impurities->q_polarity No distillation->q_polarity extraction Acid-Base Extraction q_polarity->extraction Yes chromatography Flash Chromatography q_polarity->chromatography No (e.g., similar basic impurities) extraction->chromatography For highest purity final_product High-Purity Product extraction->final_product If sufficient chromatography->final_product

Caption: Decision tree for selecting a purification method.

  • Distillation: Best for removing non-volatile impurities (salts, catalyst residues) or if there is a significant boiling point difference (>30 °C) between your product and volatile impurities. It is often a good first-pass, bulk purification step.[4]

  • Acid-Base Extraction: Highly effective for separating your basic amine from neutral (e.g., 1,1,1-trifluoro-2-propanol) and acidic impurities.[5][6][7] This is the recommended starting point for most crude work-ups.

  • Flash Chromatography: Necessary for removing impurities with similar basicity and polarity. Standard silica gel is problematic for amines, leading to tailing and irreversible adsorption due to the acidic nature of silanol groups.[8][9] Specialized techniques are required.

Q3: I'm trying an acid-base extraction, but my recovery is low. What's going wrong?

This is a common issue. The strong electron-withdrawing effect of the trifluoromethyl (CF3) group reduces the basicity of the amine nitrogen.[10] This means a lower pH is required to fully protonate it and bring it into the aqueous phase compared to non-fluorinated amines.

Troubleshooting Extraction:

ProblemProbable Cause(s)Solution(s)
Low Recovery Incomplete Protonation: The pH of your acidic wash (e.g., 1M HCl) may not be low enough to fully protonate the weakly basic fluorinated amine.Use a more concentrated acid (e.g., 2M or 3M HCl) to ensure the aqueous pH is firmly below 2. Confirm with pH paper.
Incomplete Deprotonation: During basification, you may not have added enough base (e.g., NaOH) to fully deprotonate the amine salt and regenerate the free amine.Add base portion-wise until the aqueous layer is strongly basic (pH > 12). Check with pH paper. The solution may become cloudy as the free amine separates.
Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface.Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
Product is not clean Insufficient Washes: A single extraction is often not enough to remove all impurities.Perform at least 2-3 washes with the acidic solution, and back-extract the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.

See below for a detailed, optimized protocol for acid-base extraction.

Q4: My amine streaks badly on my silica gel column. How can I perform effective chromatographic purification?

This is the most frequent challenge when purifying amines. The lone pair on the nitrogen atom interacts strongly with acidic silanol (Si-OH) groups on the surface of standard silica gel, causing poor separation and recovery.[9]

Solutions for Amine Chromatography:

  • Deactivate Standard Silica: Before running your column, flush it with your starting eluent that has been modified with 0.5-1% of a competing amine, such as triethylamine (TEA) or ammonia in methanol.[8][11] This base neutralizes the most acidic sites on the silica, allowing your product to elute more cleanly.

  • Use an Alternative Stationary Phase: This is often the most reliable solution.

    • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a more basic surface that repels amines and prevents strong interactions. This allows for elution with standard non-polar solvent systems like hexane/ethyl acetate.[8][9]

    • Basic or Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds.[8]

    • Reversed-Phase (C18) Chromatography: For polar amines, reversed-phase chromatography can be effective.[12] The mobile phase should be buffered or contain a modifier like triethylamine (0.1%) to ensure sharp peaks.[11]

In-Depth Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate N-Methyl-1,1,1-trifluoro-2-propylamine from neutral and acidic impurities.

Materials:

  • Crude product dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Diethyl Ether)

  • 2M Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Separatory Funnel, Beakers, Erlenmeyer flasks

  • pH paper

Workflow Diagram:

G start 1. Dissolve crude product in organic solvent (e.g., DCM) add_acid 2. Add 2M HCl to separatory funnel start->add_acid extract1 3. Shake gently, vent, and separate layers add_acid->extract1 org_layer1 Organic Layer: Neutral/Acidic Impurities (Discard or keep for analysis) extract1->org_layer1 aq_layer1 Aqueous Layer: Protonated Amine Salt (Keep) extract1->aq_layer1 basify 4. Cool aqueous layer (ice bath) and add 5M NaOH until pH > 12 aq_layer1->basify extract2 5. Extract with fresh DCM (3x) basify->extract2 aq_layer2 Aqueous Layer: Inorganic Salts (Discard) extract2->aq_layer2 org_layer2 Combined Organic Layers: Free Amine Product extract2->org_layer2 wash 6. Wash with Brine org_layer2->wash dry 7. Dry over Na2SO4 wash->dry evaporate 8. Filter and evaporate solvent dry->evaporate end Purified Product evaporate->end

Caption: Step-by-step acid-base extraction workflow.

Procedure:

  • Dissolve the crude oil in 5-10 volumes of DCM and transfer to a separatory funnel.

  • Add an equal volume of 2M HCl, stopper the funnel, and invert gently 10-15 times, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of 2M HCl. Combine the aqueous extracts.

  • Place the combined aqueous layers in an ice bath to dissipate heat from the upcoming neutralization.

  • Slowly add 5M NaOH solution while stirring until the solution is strongly basic (pH > 12, confirmed with pH paper).

  • Transfer the basic aqueous solution back to the separatory funnel and extract three times with fresh portions of DCM.

  • Combine the organic extracts, wash once with brine, and dry over anhydrous Na2SO4.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified amine.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

This method is ideal for removing closely related amine or neutral impurities that are not removed by extraction.

Materials:

  • Amine-functionalized silica gel flash cartridge.[8][9]

  • HPLC-grade Hexane and Ethyl Acetate.

  • Partially purified N-Methyl-1,1,1-trifluoro-2-propylamine.

  • Thin Layer Chromatography (TLC) plate (amine-functionalized).

Procedure:

  • Method Development (TLC): Dissolve a small amount of your material and spot it on an amine-functionalized TLC plate. Develop the plate in various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that gives your product an Rf value of ~0.3.

  • Column Equilibration: Equilibrate the amine-functionalized flash cartridge with your chosen initial mobile phase (e.g., 95:5 hexane:ethyl acetate) for at least 5 column volumes.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a weak solvent like DCM and load it onto the column.

  • Elution: Run the column using a linear gradient from your initial mobile phase to a higher concentration of the more polar solvent (ethyl acetate). For example, a gradient from 5% to 40% ethyl acetate over 15 column volumes is a good starting point.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the final, high-purity product.

Purity Analysis

A multi-faceted approach is recommended to confirm the purity of your final product.[13]

Analytical TechniqueInformation ProvidedSample Preparation
GC-MS Confirms molecular weight and identifies volatile impurities. Excellent for detecting starting materials like 1,1,1-trifluoroacetone.[13][14][15]Dissolve ~1 mg/mL in a volatile solvent like DCM or Methanol.
¹H and ¹⁹F NMR Provides structural confirmation and can quantify impurities if an internal standard is used (qNMR). ¹⁹F NMR is highly sensitive to fluorine-containing impurities.Dissolve 5-10 mg in a deuterated solvent (e.g., CDCl₃).
HPLC Quantifies non-volatile impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TEA) is a typical starting point.[13][16]Dissolve ~1 mg/mL in the mobile phase.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Academics LibreTexts. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. University of York. Retrieved from [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Retrieved from [Link]

  • Ough, C. S. (1975). A Method for Detecting Volatile Amines in Grapes and Wines. American Journal of Enology and Viticulture, 26(2), 64-67. Retrieved from [Link]

  • Google Patents. (n.d.). US7695594B2 - Method for separating volatile components by dilutive distillation.
  • ResearchGate. (2018). Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Cody, J. T., & Schwarzhoff, R. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of analytical toxicology, 33(7), 353-363. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). N-Methyl-1-propylamine, 97%. Thermo Fisher Scientific. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

N-alkylation reaction troubleshooting with fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Core Challenge: The introduction of fluorine atoms into an amine structure (e.g., 2,2,2-trifluoroethylamine, fluoroanilines) drastically alters its electronic profile.[1] The electron-withdrawing nature of fluorine significantly lowers the basicity and nucleophilicity of the nitrogen atom.

  • Standard Amine pKa: ~10.5 (e.g., Ethylamine)[1]

  • Fluorinated Amine pKa: ~5.5 - 6.0 (e.g., 2,2,2-Trifluoroethylamine)[1]

Implication: Standard protocols for N-alkylation (mild base, RT) often result in 0% conversion because the amine is too "sluggish" to attack the electrophile. Conversely, forcing conditions can lead to decomposition or side reactions like HF elimination.[1]

Diagnostic Workflow

Use this flowchart to identify the root cause of your failure before proceeding to the specific modules.

DiagnosticWorkflow Start START: Reaction Outcome? NoRxn Outcome A: No Reaction / SM Recovered Start->NoRxn Messy Outcome B: Complex Mixture / Black Tar Start->Messy LowYield Outcome C: Low Yield (<30%) Start->LowYield CheckNu Check Nucleophilicity: Is pKa < 7.0? NoRxn->CheckNu CheckBase Check Base/Temp: Is Base pKa > 12? Messy->CheckBase CheckSM Check Electrophile: Is it a secondary halide? LowYield->CheckSM Action: Switch to Polar Aprotic Solvent\n(DMF/DMSO) + Heat Action: Switch to Polar Aprotic Solvent (DMF/DMSO) + Heat CheckNu->Action: Switch to Polar Aprotic Solvent\n(DMF/DMSO) + Heat Yes (Fluorinated) Action: Add Catalyst (TBAI/KI) Action: Add Catalyst (TBAI/KI) CheckNu->Action: Add Catalyst (TBAI/KI) No Action: HF Elimination suspected.\nSwitch to weaker base (Cs2CO3). Action: HF Elimination suspected. Switch to weaker base (Cs2CO3). CheckBase->Action: HF Elimination suspected.\nSwitch to weaker base (Cs2CO3). Yes (Strong Base) Action: Check for Polymerization Action: Check for Polymerization CheckBase->Action: Check for Polymerization No Action: Elimination dominates.\nSwitch to Triflate or Mesylate. Action: Elimination dominates. Switch to Triflate or Mesylate. CheckSM->Action: Elimination dominates.\nSwitch to Triflate or Mesylate. Yes Action: Increase Eq. of Alkylating Agent Action: Increase Eq. of Alkylating Agent CheckSM->Action: Increase Eq. of Alkylating Agent No

Figure 1: Diagnostic logic for identifying failure modes in fluorinated amine alkylation.

Troubleshooting Modules

Module 1: Reactivity & Kinetics (The "Nothing Happened" Scenario)

Symptom: TLC/LCMS shows only starting material after 24 hours. Root Cause: The inductive effect of fluorine pulls electron density away from the nitrogen lone pair, making it a poor nucleophile.

Q: I am using K2CO3 in Acetonitrile at reflux, but nothing is happening. Why? A: Acetonitrile (MeCN) is often insufficient for deactivated amines. The activation energy for the SN2 attack is higher due to the fluorine.

  • Solution: Switch to a Polar Aprotic Solvent with a higher dielectric constant, such as DMF (Dimethylformamide) , DMSO , or NMP .[1] These solvents solvate the cation of the base effectively, leaving the "naked" anion (if applicable) and stabilizing the polar transition state.

  • Protocol Adjustment: Add 0.1 - 0.5 equiv of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) . This generates an alkyl iodide in situ (Finkelstein reaction), which is a much better electrophile (leaving group ability: I⁻ > Br⁻ > Cl⁻).

Q: Can I use a stronger base like NaH to deprotonate the amine first? A: Proceed with extreme caution. While deprotonating the amine (forming an amide anion) makes it a better nucleophile, fluorinated amines are prone to HF elimination (dehydrofluorination) under strongly basic conditions, especially if the fluorine is in the


-position (e.g., 

).
  • Recommendation: Stick to Cs₂CO₃ (Cesium Carbonate) . The "Cesium Effect" aids in solubility and reactivity without being as aggressive as hydride bases.

Module 2: Selectivity & Side Reactions (The "Messy NMR" Scenario)

Symptom: Multiple spots on TLC, "messy" aromatic region in NMR, or formation of alkenes.[1] Root Cause: Competition between Substitution (SN2) and Elimination (E2).

Q: I see a significant amount of alkene byproduct. How do I stop this? A: This indicates the amine is acting as a base rather than a nucleophile, causing elimination on your alkyl halide.

  • Fix 1 (Leaving Group): Switch from an alkyl bromide/iodide to a Triflate (OTf) or Mesylate (OMs) . These are excellent leaving groups that can sometimes favor substitution kinetics.

  • Fix 2 (Sterics): If your alkylating agent is secondary, SN2 is difficult for a deactivated amine. Consider Reductive Amination instead (see Section 4).

Q: Is over-alkylation (forming tertiary amines) a risk? A: Surprisingly, less so than with regular amines.[1] The product of the first alkylation is also electron-deficient (often more so due to steric bulk), making the second alkylation slower.

  • Tip: If you do see over-alkylation, use a 3:1 excess of the fluorinated amine .

Module 3: Purification & Isolation

Symptom: Product is hard to extract or streaks on silica.

Q: My fluorinated amine product is not extracting into the organic layer. A: Fluorinated groups can increase lipophilicity, but if the amine is small, it might still be partially water-soluble or volatile.[1]

  • Action: Use MTBE (Methyl tert-butyl ether) or EtOAc for extraction. Avoid DCM if the product is volatile.

  • Action: If the product is an oil, check if it has a low boiling point.[1] 2,2,2-trifluoroethylamine boils at ~37°C. Its alkylated derivatives may also be volatile.[1] Do not use high-vacuum rotary evaporation indiscriminately.

Comparative Data: Fluorinated vs. Non-Fluorinated

Understanding the pKa shift is critical for adjusting stoichiometry and temperature.

FeatureEthylamine (

)
2,2,2-Trifluoroethylamine (

)
Impact on Protocol
pKa (Conj. Acid) ~10.7~5.7Fluorinated amine is ~100,000x less basic.
Nucleophilicity HighLowRequires heat (>80°C) and polar solvent.
Basicity ModerateVery LowUnlikely to protonate in mild acid workups.
Volatility (BP) 16.6°C37°CProduct may be lost during concentration.

Standardized Protocol: Mono-Alkylation of Fluorinated Amines

Objective: Alkylation of 2,2,2-trifluoroethylamine with a primary alkyl bromide.

Reagents:

  • Fluorinated Amine (1.5 - 2.0 equiv)

  • Alkyl Bromide (1.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • TBAI (Catalytic, 10 mol%)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add Alkyl Bromide,

    
    , and TBAI to the flask. Add anhydrous DMF.
    
  • Addition: Add the Fluorinated Amine via syringe. Note: If the amine is volatile, cool the flask to 0°C before addition.

  • Reaction: Seal the vessel (pressure tube recommended if volatile). Heat to 60°C - 80°C for 12-18 hours.

    • Checkpoint: Monitor by LCMS.[2] If conversion is <10% after 4 hours, increase temp to 100°C.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine.

  • Purification: Dry over

    
    . Concentrate carefully (monitor bath temp). Purify via Silica Gel Chromatography (Hexane/EtOAc).
    

FAQ: Advanced Troubleshooting

Q: Direct alkylation is failing completely. What is the "Nuclear Option"? A: If SN2 fails, switch mechanisms.

  • Reductive Amination: Use the corresponding aldehyde and the fluorinated amine with a Lewis Acid catalyst (

    
    ) followed by reduction with 
    
    
    
    .[3] The Lewis acid is crucial to force imine formation with the weak amine.
  • Cross-Coupling: If alkylating with an aryl halide, use Buchwald-Hartwig conditions. Note that standard ligands may fail; use specific ligands for weak nucleophiles (e.g., BrettPhos or Xantphos ).[1]

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for these sluggish reactions. It allows you to reach temperatures of 120-150°C rapidly.

  • Warning: Ensure your vessel is rated for the pressure, especially if using low-boiling fluorinated amines.

References

  • NIST Chemistry WebBook. "2,2,2-Trifluoroethylamine - Thermochemical Data."[1] National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. "Alkylation of Amines: Challenges and Workarounds." [Link]

  • Royal Society of Chemistry. "Selective N-alkylation of primary amines using a competitive deprotonation strategy."[4] RSC Advances. [Link]

  • Chemical Society Reviews. "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." [Link]

Sources

Technical Support Center: Process Chemistry & Scale-Up of Chiral α-CF3 Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome the unique thermodynamic and kinetic challenges associated with the scale-up of chiral trifluoromethylated amines.

Process Flow & Mechanistic Pathways

The following architecture maps the critical decision gates and thermal control points required to maintain stereochemical integrity during the scale-up of α-CF3 amines.

G Start Ketone/Aldehyde Precursors Imine Imine Condensation (E/Z Isomer Control) Start->Imine Reaction Asymmetric Transformation (Reduction / Nucleophilic Addition) Imine->Reaction Cat Catalyst Preparation (Transition Metal/Biocatalyst) Cat->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Temp Thermal Regulation (-30°C to 50°C) Temp->Reaction Purify Crystallization & Salt Formation Workup->Purify Product Chiral α-CF3 Amine (>95% ee) Purify->Product

Workflow for the asymmetric synthesis and scale-up of chiral α-CF3 amines.

Troubleshooting Guide: Common Scale-Up Bottlenecks

Q1: Why does my enantiomeric excess (ee) drop significantly when scaling asymmetric imine reduction from 1g to 50g? A: The primary cause of racemic shifting during scale-up is the temperature-dependent


 isomerization of the trifluoromethyl ketimine substrate. Because the trifluoromethyl group (

) and the adjacent alkyl/aryl groups often have similar steric profiles, the energy barrier between the

and

isomers is extremely low[1]. During scale-up, inefficient heat transfer and localized exothermic spikes accelerate this interconversion. Since chiral catalysts typically exhibit high enantioselectivity for only one specific isomer, a shifting

ratio directly degrades the final ee. Resolution: Implement active cooling jackets and continuous flow reactors to maximize the surface-area-to-volume ratio. Ensure rigorous pre-equilibrium of the imine isomers before introducing the catalyst.

Q2: I am experiencing low yields and high impurity profiles when using CF3I/TDAE for nucleophilic trifluoromethylation at the 50g scale. What is the cause? A: The trifluoromethyl anion (


) generated from 

and tetrakis(dimethylamino)ethylene (TDAE) is thermodynamically unstable. At larger scales, the extended addition times required for safety lead to the degradation of the active

species via

-elimination, forming highly reactive difluorocarbene (

) and fluoride ions before it can successfully attack the imine[2]. Resolution: Maintain strict cryogenic conditions (

to

) throughout the entire addition phase, or transition to more stable indirect reagents like Ruppert's reagent (

) activated by a mild initiator.

Q3: How can I prevent product degradation during the deprotection of the chiral auxiliary? A: Strongly acidic and oxidizing conditions (e.g., 48% HBr) traditionally used to cleave


-tosyl groups often lead to the degradation or racemization of the sensitive 

amine[1]. Resolution: Shift your process chemistry to utilize

-tert-butylsulfinamide (Ellman's auxiliary). The sulfinyl group provides excellent stereocontrol during the addition phase and can be cleaved under much milder conditions (e.g., 4M HCl in dioxane at room temperature), preserving the stereocenter and preventing yield loss[2].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating analytical checkpoints directly into the workflow to confirm causality and prevent downstream failures.

Protocol A: Scale-Up of Mn-Catalyzed Asymmetric Hydrogenation of α-Trifluoromethylated Imines

This protocol leverages earth-abundant manganese to achieve high ee values via precise thermal and pressure control.

  • Catalyst Activation: In a dry, inert-atmosphere Schlenk flask, combine the chiral ferrocenyl P,N,N ligand and

    
     in anhydrous trifluoroethanol. Stir at room temperature for 30 minutes. Validation: A distinct color shift indicates complete complexation; verify via in-situ IR spectroscopy.
    
  • Substrate Loading: Charge a high-pressure stainless-steel autoclave with the pre-formed

    
    -trifluoromethylated imine (e.g., 
    
    
    
    -(4-methoxyphenyl)-ethane-2,2,2-trifluoro-1-phenyl-1-imine).
  • Hydrogenation & Thermal Regulation: Transfer the catalyst solution into the autoclave. Purge the vessel three times with

    
     gas, then pressurize to 50 bar. Heat the reactor to 
    
    
    
    . Critical Causality: You must maintain strict isothermal conditions using a circulating fluid jacket. Fluctuations
    
    
    will trigger
    
    
    isomerization and destroy enantioselectivity.
  • Monitoring & Workup: Monitor conversion via HPLC. Once complete, cool the reactor to room temperature and depressurize. Filter the mixture through a short pad of silica to remove the manganese catalyst, concentrate under reduced pressure, and crystallize the chiral amine salt.

Protocol B: Biocatalytic N–H Carbene Insertion for Enantioenriched α-CF3 Amines

This highly sustainable approach utilizes engineered metalloproteins to bypass the need for heavy transition metals[3].

  • Biocatalyst Preparation: Express engineered cytochrome c552 from Hydrogenobacter thermophilus in E. coli. Purify via Ni-NTA affinity chromatography. Validation: Confirm enzyme concentration and proper folding using UV-Vis spectroscopy (analyze the Soret band at 410 nm).

  • Anaerobic Setup: Transfer the purified enzyme and the amine substrate into an anaerobic glovebox. Critical Causality: Oxygen must be excluded to prevent the oxidative degradation of the metalloprotein's active site.

  • Controlled Carbene Addition: Dissolve benzyl 2-diazotrifluoropropanoate (the carbene donor) in a miscible organic co-solvent. Add this solution dropwise to the aqueous enzyme-amine mixture (pH 7–8) via a programmable syringe pump. Critical Causality: Maintaining a low steady-state concentration of the diazo compound prevents unwanted carbene dimerization.

  • Incubation & Isolation: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the diazo compound via LC-MS. Quench by exposing to air, extract with ethyl acetate (

    
    ), dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.

Data Center: Quantitative Scale-Up Metrics

The following table synthesizes the performance and limitations of the primary catalytic systems used in the scale-up of chiral


 amines.
Synthesis StrategyKey Catalyst / ReagentTypical ScaleYield (%)Enantiomeric Excess (ee %)Primary Scale-Up Bottleneck
Asymmetric Hydrogenation

+ Chiral P,N,N

90–99

High-pressure

mass transfer;

imine isomerization.
Biocatalytic N–H Insertion Engineered Cyt c552

85–9990–95Enzyme stability; strict anaerobic handling requirements[3].
Nucleophilic CF3 Addition

or

/TDAE

70–8580–90Exotherm control;

anion degradation to difluorocarbene[2].
Asymmetric Isomerization Cinchona Alkaloid Betaine

80–9590–98Base sensitivity; strict cryogenic temperature control[4].

References

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing).

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.3

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society (via PMC).4

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Chemical Reviews (via PMC).1

  • Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Organic Letters (ACS Publications).2

Sources

Method refinement for the diastereoselective reduction of trifluoromethyl imines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diastereoselective Reduction of Trifluoromethyl Imines

Case ID: CF3-RED-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The diastereoselective reduction of


-trifluoromethyl (

) imines is a critical yet volatile transformation in medicinal chemistry. The strong electron-withdrawing nature of the

group destabilizes the imine bond (promoting hydrolysis) while simultaneously altering the steric and electronic landscape of the transition state.

This guide refines the two dominant methodologies:

  • Auxiliary-Controlled Reduction (Ellman’s Sulfinamide) – Best for discovery/small scale.

  • Catalytic Asymmetric Hydrogenation – Best for scale-up/atom economy.

Module 1: The Ellman Auxiliary Route (N-tert-butanesulfinyl imines)[1]

Context: You are condensing a trifluoromethyl ketone with chiral tert-butanesulfinamide and reducing the resulting imine.

Q1: My imine hydrolyzes back to the ketone during isolation or reduction. How do I stop this?

Diagnosis:


 imines are highly electrophilic and moisture-sensitive. Traditional silica gel chromatography often hydrolyzes them.
Refinement Protocol: 
  • The "One-Pot" Fix: Do not isolate the imine.

    • Perform condensation with

      
       (2-4 equiv) in THF.
      
    • Once conversion is >95% (monitor by

      
       NMR, not TLC), cool the mixture directly.
      
    • Add the reducing agent (e.g.,

      
      ) directly to the Lewis acid-rich mixture.
      
    • Why? The

      
       acts as a water scavenger and activates the imine.[1]
      
  • If isolation is mandatory: Use grade III neutral alumina instead of silica, or perform a rapid filtration through a Celite/anhydrous

    
     pad and proceed immediately to reduction.
    
Q2: I am getting poor diastereomeric ratios (dr < 80:20) with NaBH4.[2] How do I improve stereocontrol?

Diagnosis: The small size of the hydride (


) allows attack from both faces, or the 

group is distorting the chelation model. Refinement Protocol:
  • Switch to Bulky Hydrides: Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The steric bulk forces the reagent to approach from the least hindered face, often reversing selectivity compared to

    
    .
    
  • Lewis Acid Tuning:

    • With NaBH4: The presence of

      
       (from the one-pot method) usually favors the closed transition state.
      
    • Without Lewis Acid: If you isolated the imine, adding

      
       can alter the coordination geometry, sometimes improving selectivity for the anti-isomer.
      
Q3: How do I determine the absolute configuration without X-ray?

Technical Insight:

  • 19F NMR Shift: The diastereomers often show distinct

    
     signals.
    
  • Mosher's Analysis: After cleaving the sulfinyl group (HCl/MeOH), derivatize the free amine with Mosher's acid chloride.

  • Correlation: For Ellman imines, the Zimmerman-Traxler Transition State (see Diagram 1 below) reliably predicts that

    
    -sulfinamide usually yields the (
    
    
    
    )-amine when using coordinating hydrides (
    
    
    ), assuming the
    
    
    group acts as the "large" group due to electronic repulsion.

Module 2: Catalytic Asymmetric Hydrogenation

Context: You are using transition metals (Pd, Ru, Rh) to reduce


 imines without a stoichiometric auxiliary.
Q4: The reaction stalls at 50% conversion. Is the catalyst dead?

Diagnosis: Likely product inhibition or imine instability.


 amines are less basic than alkyl amines, but they can still poison catalysts.
Refinement Protocol: 
  • Additives: Add 4Å Molecular Sieves (powdered). This is non-negotiable for

    
     imines to prevent hydrolysis to the ketone (which is harder to reduce).
    
  • Solvent Switch: Avoid alcohols if transesterification/hemiaminal formation is suspected. Use TFE (2,2,2-trifluoroethanol) or DCM.

  • Pressure:

    
     imines are electronically deactivated. Increase 
    
    
    
    pressure to 30–50 bar.
Q5: Which catalyst system is preferred for CF3 imines?

Recommendation:

  • Palladium/Bisphosphine:

    
     with ligands like SegPhos  or Binap  is highly effective for cyclic 
    
    
    
    imines (e.g., sultams).
  • Chiral Phosphoric Acids (CPA): For metal-free transfer hydrogenation using Hantzsch esters. This avoids metal leaching and tolerates the electron-deficient nature of the substrate.

Module 3: Post-Reaction Processing

Q6: I cannot extract the amine into the organic phase after deprotection.

Diagnosis:


 Mismatch.
Explanation: 

-

amines are significantly less basic (

) than non-fluorinated amines (

). Refinement Protocol:
  • Adjust pH: When performing the basic extraction, ensure the aqueous layer is pH < 4 to keep it protonated (salt) and pH > 8 to extract the free base. You do not need pH 12-14 (which might decompose other functional groups).

  • Avoid Cation Exchange: Standard SCX columns (sulfonic acid) might not retain

    
     amines strongly. Use weaker wash solvents or switch to reverse-phase purification.
    

Visual Technical Guides

Diagram 1: Mechanistic Decision Tree & Transition State Logic

CF3_Reduction_Logic Start Start: CF3-Ketone Substrate Route_Select Scale & Requirement? Start->Route_Select Ellman Auxiliary Route (Ellman Sulfinamide) Route_Select->Ellman Discovery / High Reliability Catalytic Catalytic Route (Pd/Ru/CPA) Route_Select->Catalytic Scale-up / Atom Economy Condensation Condensation: Ti(OEt)4, THF, Reflux Ellman->Condensation Cat_Cond Conditions: High H2 Pressure (30 bar) Add 4Å Mol. Sieves Catalytic->Cat_Cond OnePot One-Pot Reduction? (Prevents Hydrolysis) Condensation->OnePot Red_NaBH4 Reagent: NaBH4 (Closed TS, High Yield) OnePot->Red_NaBH4 Yes (Standard) Red_LSelect Reagent: L-Selectride (Steric Control, High dr) OnePot->Red_LSelect No (Need higher dr) Result Chiral alpha-CF3 Amine Red_NaBH4->Result Red_LSelect->Result Cat_Cond->Result

Caption: Decision matrix for selecting the optimal reduction pathway based on scale and stereochemical requirements.

Diagram 2: Stereochemical Control Model (Ellman)

Transition_State Substrate Sulfinyl Imine TS_Closed Closed TS (Chair-like) Metal Coordinated (Ti/B) Substrate->TS_Closed + Lewis Acid / NaBH4 TS_Open Open TS Dipole Controlled Substrate->TS_Open Bulky Hydride / No Chelation Outcome_Major Major Diastereomer (Usually Re-face attack) TS_Closed->Outcome_Major CF3 (Large) Equatorial Outcome_Minor Minor Diastereomer TS_Open->Outcome_Minor

Caption: Divergence in stereochemical outcome based on the transition state geometry (Closed vs. Open).

Summary Data Table: Reducing Agent Selection

ReagentConditionsPrimary MechanismExp.[1][2]

(Typical)
Notes

+

-48°C, THFChelation Control (Closed TS)90:10 to 98:2Best general method. "One-pot" prevents hydrolysis.
L-Selectride -78°C, THFSteric Control (Open TS)> 95:5Use if NaBH4 selectivity is poor. Reverses facial selectivity.[3]

+

-78°C, MeOHChelation Control (Lanthanide)VariableUseful if Ti-species interfere with workup.
Hantzsch Ester 60°C, CatalystTransfer Hydrogenation> 90:10 (

)
Requires Chiral Phosphoric Acid catalyst. Metal-free.

References

  • Ellman, J. A., et al. (1999).[3][1] "One-pot Asymmetric Synthesis of tert-Butanesulfinyl-Protected Amines from Ketones." Tetrahedron Letters.

  • Prakash, G. K. S., & Hu, J. (2018). "Fluorine in Organic Synthesis and Medicinal Chemistry." Journal of Fluorine Chemistry.

  • Zhou, Y. G. (2016). "Catalytic Asymmetric Hydrogenation of Fluorinated Imines." Accounts of Chemical Research.

  • Ma, J. A., & Cahard, D. (2008). "Asymmetric Synthesis of Trifluoromethylated Amines." Chemical Reviews.

  • Rowlands, G. J. (2010). "Synthetic Applications of tert-Butanesulfinamide." Synlett.

Sources

Minimizing by-product formation in N-Methyl-1,1,1-trifluoro-2-propylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific reductive amination reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize by-product formation and optimize your synthetic protocol.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine, typically achieved through the reductive amination of 1,1,1-trifluoroacetone with methylamine, is a robust reaction. However, like any chemical transformation, it can be prone to specific by-product formations and inefficiencies. This section addresses the most common issues encountered during this synthesis.

Issue 1: Incomplete Reaction - Presence of Starting Materials

Observation: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of unreacted 1,1,1-trifluoroacetone and/or methylamine.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Imine Formation The initial condensation of 1,1,1-trifluoroacetone and methylamine to form the imine intermediate is a critical, equilibrium-driven step.[1] The presence of water can shift the equilibrium back towards the starting materials. The electron-withdrawing nature of the trifluoromethyl group can also decrease the reactivity of the ketone.[2]1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The addition of a dehydrating agent, such as 4 Å molecular sieves, can help drive the imine formation to completion. 2. Acid Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[3] However, excess acid can protonate the amine, rendering it non-nucleophilic. Careful pH control is crucial. 3. Pre-formation of the Imine: Allow the ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent.[4] This ensures a higher concentration of the imine intermediate is present for reduction.
Insufficient Reducing Agent Sodium borohydride (NaBH₄) can be consumed by reaction with the solvent (especially protic solvents like methanol) or by reaction with the starting ketone.[4][5]1. Incremental Addition: Add the NaBH₄ in portions to maintain a sufficient concentration throughout the reaction. 2. Use Excess: Employing a moderate excess of NaBH₄ (e.g., 1.5-2.0 equivalents) can compensate for any decomposition or side reactions.
Low Reaction Temperature While lower temperatures can improve selectivity in some cases, they can also significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.1. Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) after the addition of the reducing agent.[5] Monitor the reaction closely to avoid the formation of degradation products.
Issue 2: Formation of Hydroxy By-product (1,1,1-Trifluoro-2-propanol)

Observation: A significant peak corresponding to the molecular weight of 1,1,1-trifluoro-2-propanol is observed in the GC-MS or LC-MS analysis.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Premature Reduction of Ketone Sodium borohydride can reduce the starting ketone, 1,1,1-trifluoroacetone, to the corresponding alcohol.[3][4] This occurs when the reducing agent is added before a sufficient concentration of the imine has formed.1. Staged Addition of Reagents: As mentioned previously, pre-forming the imine by mixing the ketone and amine before introducing the reducing agent is the most effective way to prevent this side reaction.[4] 2. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder reducing agent that is often selective for the reduction of imines in the presence of ketones.[1] This can be a valuable alternative if the formation of the alcohol by-product is a persistent issue.
Issue 3: Over-alkylation - Formation of Tertiary Amine By-products

Observation: Mass spectrometry reveals the presence of species with a higher molecular weight than the desired product, corresponding to the addition of another propyl group to the product nitrogen.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Product Reacts with Imine Intermediate The product, a secondary amine, is also nucleophilic and can compete with methylamine to react with the imine intermediate, leading to the formation of a tertiary amine. This is a common issue in alkylation reactions.[6][7]1. Control Stoichiometry: Use a slight excess of methylamine relative to the ketone. This will increase the probability of the imine reacting with methylamine rather than the product. 2. Slow Addition of Ketone: Adding the 1,1,1-trifluoroacetone slowly to a solution of methylamine and the reducing agent can help to keep the concentration of the ketone and the resulting imine low, thereby minimizing the chance of the product amine reacting with it.
Issue 4: Difficulty in Product Isolation and Purification

Observation: Challenges in separating the desired N-Methyl-1,1,1-trifluoro-2-propylamine from starting materials, by-products, and reaction reagents during workup and purification.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Similar Physical Properties The boiling points and polarities of the product, starting materials, and some by-products may be close, making separation by distillation or standard chromatography difficult.1. Acid-Base Extraction: Utilize the basic nature of the amine product. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The neutral ketone and alcohol by-products will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[5] 2. Derivatization: For challenging separations, consider derivatizing the product. For example, reaction with Boc anhydride can form a carbamate that is easily purified by column chromatography. The Boc group can then be removed under acidic conditions.
Boron Salts The workup of reactions using sodium borohydride can result in the formation of boron salts that can sometimes complicate extractions.1. Quenching: After the reaction is complete, carefully quench the excess NaBH₄ with a dilute acid (e.g., 1M HCl) until the effervescence ceases. This will convert the boron species into more water-soluble forms.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

A1: Methanol or ethanol are commonly used solvents for reductive aminations with sodium borohydride.[4] They are good at dissolving the reactants and the reducing agent. However, be aware that NaBH₄ can react with these protic solvents, so a slight excess of the reducing agent may be necessary. For a more controlled reaction, especially if the formation of the alcohol by-product is an issue, a less reactive solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can be used, particularly in conjunction with a milder reducing agent like sodium triacetoxyborohydride.[8][9]

Q2: Can I use a different reducing agent instead of sodium borohydride?

A2: Yes, several other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is another common choice as it is more stable in acidic conditions, which can be beneficial for imine formation.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly useful for its selectivity in reducing imines over ketones.[1] Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂) is also a very effective and clean method, though it requires specialized equipment.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can spot the reaction mixture alongside the starting ketone. The disappearance of the ketone spot and the appearance of a new, more polar product spot (amines are generally more polar than ketones) indicates the reaction is proceeding. Staining with ninhydrin can be used to visualize the amine product. LC-MS is a more powerful technique that allows you to monitor the disappearance of reactants and the appearance of the product, as well as identify any by-products by their mass-to-charge ratio.

Q4: The reaction seems to stall after a certain point. What can I do?

A4: If the reaction stalls, it could be due to several factors. The reducing agent may have been consumed. In this case, adding another portion of NaBH₄ can restart the reaction. The pH of the reaction may have drifted to a non-optimal range. If you are using acid catalysis, ensure the amount is only catalytic. If the imine formation is the rate-limiting step, adding a dehydrating agent like molecular sieves might help push the equilibrium forward.

Q5: What are the safety considerations for this synthesis?

A5: 1,1,1-trifluoroacetone is a volatile and flammable liquid. Methylamine is a flammable and corrosive gas, often supplied as a solution in a solvent. Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The quenching of NaBH₄ should be done slowly and carefully, especially on a large scale, to control the rate of hydrogen evolution.

III. Visualizing the Reaction Pathway and Troubleshooting Logic

Core Reaction Pathway

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction Ketone 1,1,1-Trifluoroacetone Imine Imine Intermediate Ketone->Imine + Methylamine - H₂O Amine Methylamine Amine->Imine Product N-Methyl-1,1,1-trifluoro-2-propylamine Imine->Product ReducingAgent NaBH₄ ReducingAgent->Product Reduction

Caption: The two-step process of reductive amination.

Troubleshooting Logic Flow

G Start Analyze Crude Reaction Mixture Incomplete Incomplete Reaction? Start->Incomplete Alcohol Alcohol By-product? Incomplete->Alcohol No Sol_Incomplete Optimize Imine Formation: - Anhydrous Conditions - Acid Catalysis - Increase Reducing Agent Incomplete->Sol_Incomplete Yes OverAlkylation Over-alkylation? Alcohol->OverAlkylation No Sol_Alcohol Optimize Reduction Step: - Pre-form Imine - Use Milder Reductant (e.g., NaBH(OAc)₃) Alcohol->Sol_Alcohol Yes Success Proceed to Purification OverAlkylation->Success No Sol_OverAlkylation Control Stoichiometry: - Excess Methylamine - Slow Ketone Addition OverAlkylation->Sol_OverAlkylation Yes Sol_Incomplete->Start Re-run Sol_Alcohol->Start Re-run Sol_OverAlkylation->Start Re-run

Caption: A decision tree for troubleshooting the synthesis.

IV. References

  • Barriault, D., Halliday, N. M., Renzoni, S., Ly, H. M., Gill, M. A., & Beauchemin, A. M. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (2016). Angewandte Chemie International Edition.

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. (n.d.). CCS Chemistry.

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (n.d.). Vedantu. Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts?. (2018, March 21). ResearchGate. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit. Retrieved from [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). SciELO. Retrieved from [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. (n.d.). Forschungszentrum Jülich. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. (2016, December 9). ResearchGate. Retrieved from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. Retrieved from [Link]

  • (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Multi-catalysis: Trifluoromethylation of Amides. (n.d.). Clemson OPEN. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022, May 19). Organic Letters. Retrieved from [Link]

  • Supplementary Information A New Stepwise Synthesis of a Family of Propylamines Derived from Diatom Silaffins and their Activity. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Omega. Retrieved from [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (2002, November 26). The Journal of Organic Chemistry. Retrieved from [Link]

  • N-Methylisopropylamine synthesis. (2022, February 6). Reddit. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Analysis of N-Methyl-1,1,1-trifluoro-2-propylamine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of fluorinated building blocks like N-Methyl-1,1,1-trifluoro-2-propylamine , purity assessment is frequently bottlenecked by the lack of Certified Reference Materials (CRMs). Traditional chromatography (GC-FID, HPLC-UV) relies on relative response factors that are often unknown for novel intermediates, leading to "area%" approximations that can deviate significantly from true weight purity (


).

This guide establishes Quantitative 1H NMR (qNMR) as the primary method for absolute purity determination of this analyte. Unlike chromatography, qNMR relies on the direct proportionality between signal integration and molar concentration, requiring no analyte-specific reference standard—only a traceable Internal Standard (IS).

The Molecule of Interest
  • Analyte: N-Methyl-1,1,1-trifluoro-2-propylamine[1][2]

  • Formula:

    
    
    
  • Key Analytical Challenge: The electron-withdrawing

    
     group creates complex splitting patterns (
    
    
    
    coupling) and alters the ionization potential, making UV detection inconsistent.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

The following comparison validates the shift from traditional chromatography to qNMR for this specific class of fluorinated amines.

Table 1: Method Performance Comparison
Feature1H qNMR (Recommended) GC-FID HPLC-UV
Primary Output Absolute Purity (

)
Relative Purity (

)
Relative Purity (

)
Reference Standard Not Required for analyte. (Requires generic IS).Required for accurate quantification (Response Factors).Required (Extinction coefficients vary).
Detection Bias None (Nucleus independent).Carbon-count dependent.Chromophore dependent (Poor for aliphatic amines).
Sample Prep Time < 15 Minutes30-60 Minutes30-60 Minutes
LOD (Limit of Detection) Moderate (~0.1%)Excellent (<0.01%)Good (<0.05%)
Suitability Best for Potency Assignment Best for Trace Impurity ProfilingBest for Stability Studies
Decision Logic: When to use qNMR?

DecisionTree Start Purity Analysis Required HasCRM Is a Certified Reference Material (CRM) Available? Start->HasCRM Trace Is the goal Trace Impurity Profiling (<0.1%)? HasCRM->Trace Yes qNMR Use 1H qNMR (Absolute Quantification) HasCRM->qNMR No (Standard Scenario) GC Use GC-FID / HPLC (High Sensitivity) Trace->GC Yes Trace->qNMR No (Potency/Assay)

Figure 1: Decision matrix for selecting qNMR over chromatography.

Technical Deep Dive: The 1H NMR Profile

To perform accurate qNMR, one must understand the spectral topology. The


 group introduces significant splitting that can be mistaken for impurities or poor shimming.
Predicted Chemical Shift & Multiplicity Data ( )
Proton AssignmentApprox. Shift (

, ppm)
MultiplicityCoupling Explanation

: Backbone Methyl
(

)
1.15 - 1.30Doublet (

)
Coupled to chiral methine (

).

: Chiral Methine
(

)
3.20 - 3.60Multiplet (

or

)
Complex: Split by

(

) AND

(

).

: N-Methyl
(

)
2.40 - 2.50Singlet (

)
May appear as a doublet if

exchange is slow.

: Amine Proton
(

)
1.5 - 2.0 (Variable)Broad SingletExchangeable; shift depends on concentration/solvent.

Critical Integration Strategy:

  • Target Signal: The N-Methyl singlet (

    
    )  at ~2.45 ppm is the most reliable integration target. It is usually a sharp singlet (3H) distinct from the backbone methyl.
    
  • Avoid: The chiral methine (

    
    ). The 
    
    
    
    coupling spreads this signal intensity over a wide range, lowering the Signal-to-Noise (S/N) ratio and increasing integration error.

Experimental Protocol: The Self-Validating qNMR System

This protocol ensures specific linearity and relaxation compliance.

Phase 1: Internal Standard (IS) Selection

For this amine, 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid are excellent candidates depending on the solvent.

  • Option A (Organic): TMB in

    
    . IS Signal: Singlet at ~6.1 ppm (aromatic). No overlap with aliphatic amine.
    
  • Option B (Aqueous/Polar): Maleic Acid in

    
    . IS Signal: Singlet at ~6.3 ppm (vinylic).
    
Phase 2: Sample Preparation (Gravimetric)
  • Accuracy: Use a microbalance with readability of 0.01 mg or better.

  • Ratio: Aim for a 1:1 molar ratio between the Analyte and IS protons being compared.

    • Example: 10 mg Analyte (MW ~141) and ~12 mg TMB (MW 168).

Phase 3: Instrument Parameters (The "Trust" Settings)

Standard 1H parameters are insufficient for quantitative work. You must override them:

  • Pulse Angle:

    
     (Maximize signal per scan).
    
  • Relaxation Delay (

    
    ): Must be 
    
    
    
    .
    • Validation Step: Run an Inversion-Recovery experiment. The

      
       group can lengthen the 
      
      
      
      of nearby protons. Typical
      
      
      should be 30–60 seconds .
  • Spectral Width: 20 ppm (to capture all satellites).

  • Scans (NS): 16 to 64 (S/N > 250:1 is required for <1% uncertainty).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    
Phase 4: Workflow Diagram

qNMR_Workflow Weigh Gravimetric Prep (Analyte + IS) +/- 0.01 mg Solvate Dissolve in CDCl3 or DMSO-d6 Weigh->Solvate T1_Check T1 Analysis (Inversion Recovery) Solvate->T1_Check Acquire Acquire qNMR d1 > 5*T1 90 deg pulse T1_Check->Acquire Process Phase/Baseline Correction Acquire->Process Calc Calculate Purity Process->Calc

Figure 2: Step-by-step qNMR experimental workflow.

Results & Interpretation

Calculation of Purity ( )

Use the following equation to determine the weight purity:



Where:

  • 
    : Integrated Area[3][4]
    
  • 
    : Number of protons (e.g., 3 for N-Methyl group)[5]
    
  • 
    : Molecular Weight[1][2][3][6]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard (as a decimal, e.g., 0.999)
    
Common Impurity Flags
  • 1,1,1-Trifluoroacetone: Look for a methyl singlet (split by F) around 2.30 ppm.

  • Non-methylated amine: Look for the absence of the N-Methyl singlet and a different integration for the

    
     multiplet.
    
  • Solvents: Check for THF (1.85, 3.76 ppm) or Diethyl Ether (1.21, 3.48 ppm) which are common in the synthesis of these amines.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry.

  • Sigma-Aldrich (MilliporeSigma). "Quantitative NMR (qNMR) Technical Guide."

  • National Institute of Standards and Technology (NIST). "qNMR Internal Standard Reference Data."

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

Technical Guide: Enantiomeric Excess Determination of N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Enantiomeric Excess of N-Methyl-1,1,1-trifluoro-2-propylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of enantiomeric excess (ee) for N-Methyl-1,1,1-trifluoro-2-propylamine (CAS: 1365937-57-0 for S-isomer) presents a unique analytical scenario. As a secondary amine with an alpha-trifluoromethyl group, it possesses both a reactive handle (N-H) and a built-in NMR reporter (


).

This guide compares three distinct methodologies: 19F NMR Spectroscopy , Chiral HPLC , and Chiral GC . While Chiral HPLC remains the industry standard for QC validation, 19F NMR using Chiral Derivatizing Agents (CDAs) is identified here as the superior method for rapid, in-process monitoring due to the distinct singlet splitting of the trifluoromethyl group.

Part 1: Comparative Analysis of Methods

The following table summarizes the performance metrics of the three primary methodologies based on sensitivity, throughput, and operational complexity.

FeatureMethod A: 19F NMR (Rec.) Method B: Chiral HPLC Method C: Chiral GC
Primary Mechanism Diastereomeric shift of

signal via Mosher's Amide
Steric/Electronic discrimination on Polysaccharide CSPInclusion complexation on Cyclodextrin phase
Derivatization Required (e.g., MTPA-Cl)Optional (Direct separation possible)Recommended (Acylation)
Analysis Time < 15 mins (after prep)20–40 mins30–60 mins
Precision (ee) ± 1–2%± 0.1% (Gold Standard) ± 0.5%
Sample Requirement High (~5–10 mg)Low (< 1 mg)Low (< 1 mg)
Throughput High (Parallel prep possible)Medium (Sequential injection)Medium
Cost per Run Low (Solvent/Tube)Medium (Column wear/Solvents)Low (Gases)
Part 2: Detailed Experimental Protocols
Method A: 19F NMR Spectroscopy (The "Smart" Approach)

Why this works: The substrate contains a


 group attached directly to the chiral center. By converting the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) like Mosher's Acid Chloride (MTPA-Cl), the magnetic environment of the 

group changes. In the resulting diastereomers, the

signals will split into two distinct singlets, allowing for direct integration.

Protocol: Mosher's Amide Derivatization

  • Reagents:

    • Substrate: 10 mg N-Methyl-1,1,1-trifluoro-2-propylamine.

    • Reagent: 1.2 eq (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • Base: 3.0 eq Triethylamine (Et3N) or Pyridine.

    • Solvent: 0.6 mL Deuterated Chloroform (

      
      ) or DCM.
      
  • Procedure:

    • Mix amine, base, and solvent in a small vial or directly in an NMR tube (if clean).

    • Add MTPA-Cl dropwise.

    • Shake/vortex for 10–30 minutes. The reaction is usually rapid.

    • Optional: Filter through a small plug of silica if precipitate forms, but crude is often sufficient for 19F NMR.

  • Analysis:

    • Acquire 19F NMR (proton-decoupled recommended).

    • Observation: You will see two sets of

      
       signals:
      
      • Signal A: From the MTPA auxiliary (approx. -69 ppm).

      • Signal B: From the substrate's

        
         group (approx. -75 to -80 ppm).
        
    • Calculation: Integrate the split peaks of the substrate's

      
       group.
      
      
      
      

Visualizing the Workflow:

G Start Racemic/Enriched Amine Deriv Derivatization ((R)-MTPA-Cl + Et3N) Start->Deriv Mix Diast Diastereomeric Amides Formed Deriv->Diast React (15 min) NMR 19F NMR Acquisition Diast->NMR Transfer to Tube Result Split CF3 Signals (Calculate Integration) NMR->Result Analyze

Caption: Workflow for 19F NMR enantiomeric excess determination using Mosher's acid derivatization.

Method B: Chiral HPLC (The QC Standard)

Why this works: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) create a chiral cavity. The secondary amine interacts via hydrogen bonding and steric fit. For basic amines, a basic additive is critical to suppress non-specific silanol interactions.

Recommended Column & Conditions:

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak AD-H.

    • Note: The "IG" column is immobilized and more robust, allowing for a wider range of solvents if needed.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2) + 0.1% Diethylamine (DEA) .

    • Critical: The DEA is mandatory to ensure sharp peaks for secondary amines.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required as the aliphatic amine has weak UV absorption; the

    
     group does not help much with UV).
    
    • Alternative: If UV sensitivity is too low, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to add a chromophore and improve separation.

Protocol: Direct Injection

  • Dissolve 1 mg of sample in 1 mL of Mobile Phase (Hexane/IPA).

  • Inject 5–10

    
    L.
    
  • Monitor at 210 nm.

  • Calculate resolution (

    
    ) and ee.
    
Part 3: Scientific Integrity & Troubleshooting

1. The "Self-Validating" NMR System When using the Mosher's amide method (Method A), the system is self-validating because the MTPA reagent itself has a


 group.
  • Check: The MTPA

    
     signal should also show splitting (diastereomeric), but it is often less resolved than the substrate's 
    
    
    
    which is closer to the chiral center.
  • Warning: Ensure complete conversion. If unreacted amine remains, it may have a different chemical shift, but it won't be split. Kinetic resolution is a risk if the reaction is stopped too early; ensure >95% conversion or run for 1 hour.

2. HPLC Peak Tailing Secondary amines often tail on silica-based chiral columns.

  • Solution: Increase DEA concentration to 0.2%.

  • Alternative: Switch to a Chiralpak IC column, which often handles amines better due to its specific polysaccharide backbone structure.

3. Absolute Configuration Assignment

  • NMR: The

    
     (
    
    
    
    ) values in 19F NMR can be correlated to absolute configuration using established models (Mosher's Model), but this requires running both (R)- and (S)-MTPA derivatives to be certain.
  • HPLC: Requires an authentic standard of known configuration (e.g., (S)-N-Methyl-1,1,1-trifluoro-2-propylamine) to confirm elution order.

References
  • Weng, J., et al. (2025). "A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines." ACS Measurement Science Au. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]

  • PubChem. Compound Summary: N-Methyl-1,1,1-trifluoro-2-propylamine. Available at: [Link]

Comparative Bio-Profiling: N-Methyl-1,1,1-trifluoro-2-propylamine vs. Non-Fluorinated Analogs

[1]

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a high-impact tool for modulating physicochemical properties without significantly altering steric bulk.[1] This guide provides a technical comparison between N-Methyl-1,1,1-trifluoro-2-propylamine (a specific

N-Methylisopropylamine1

The introduction of the trifluoromethyl (


2212

Physicochemical Landscape: The "Fluorine Effect"

The most critical differentiator between these two analogs is the pKa shift .[2] The strong electron-withdrawing nature of the


1
Comparative Properties Table
PropertyN-Methylisopropylamine (Non-Fluorinated)N-Methyl-1,1,1-trifluoro-2-propylamine (Fluorinated)Impact on Bioassays
Structure


Bioisosteric replacement
pKa (Conj.[1] Acid) ~10.6 (Strong Base)~5.8 – 6.0 (Weak Base)Critical Differentiator
Charge at pH 7.4 >99.9% Cationic (

)
>95% Neutral (

)
Affects permeability & solubility
LogP (Lipophilicity) Low (Hydrophilic as salt)Increased (Lipophilic neutral)Improved membrane crossing
H-Bond Capability Strong H-bond Acceptor/DonorAttenuated Donor; Amide BioisostereAltered target binding kinetics
Mechanistic Visualization: The pKa Cliff

The following diagram illustrates how the

pKa_ImpactAnalog_HNon-Fluorinated Analog(pKa ~10.6)Phys_pHPhysiological pH 7.4Analog_H->Phys_pHAnalog_FTrifluoro Analog(pKa ~5.8)Analog_F->Phys_pHSpecies_H>99.9% Cationic(Protonated)Phys_pH->Species_HRetains ProtonSpecies_F>95% Neutral(Unprotonated)Phys_pH->Species_FSheds ProtonBio_Outcome_HHigh SolubilityLow PermeabilityRapid Renal ClearanceSpecies_H->Bio_Outcome_HBio_Outcome_FHigh Permeability (CNS+)Metabolic StabilityAmide BioisostereSpecies_F->Bio_Outcome_F

Figure 1: Impact of

1

Metabolic Stability: The "Metabolic Shield"

Comparison in microsomal stability assays typically reveals a significantly longer half-life (

23
Mechanism of Action[3][4][5]
  • Blockade of

    
    -Hydroxylation:  In the non-fluorinated analog, the methine C-H bond (adjacent to nitrogen) is electron-rich and prone to Cytochrome P450 (CYP) mediated oxidation (N-dealkylation or carbon hydroxylation).[1][2]
    
  • Electronic Deactivation: The

    
     group pulls electron density away from the adjacent C-H bond, increasing its oxidation potential and making it resistant to the CYP oxo-ferryl radical cation.[2]
    
  • Steric Protection: The van der Waals radius of the

    
     group adds steric bulk that can hinder the approach of metabolic enzymes.[2]
    
Experimental Protocol: Microsomal Stability Assay

Use this protocol to validate the stability difference between the two analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[2]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 10 min.

  • Initiation: Spike test compounds to final concentration of 1 µM (0.1% DMSO final). Add NADPH regenerating system to start reaction.[2]

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 15 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.[2]

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    gives
    
    
    .[2][4]
Metabolic Pathway Diagram

Metabolismcluster_0Non-Fluorinated (Labile)cluster_1Fluorinated (Stable)Substrate_HN-MethylisopropylamineCYP_HCYP450 Attack(Methine C-H)Substrate_H->CYP_HIntermediate_HCarbinolamineIntermediateCYP_H->Intermediate_HProduct_HAcetone + Methylamine(Dealkylation)Intermediate_H->Product_HSpontaneousCollapseSubstrate_FN-Methyl-1,1,1-trifluoro-2-propylamineCYP_FCYP450 Attack(Blocked by CF3)Substrate_F->CYP_FProduct_FIntact ParentCompoundCYP_F->Product_FNo Oxidation

Figure 2: The trifluoromethyl group acts as a metabolic shield, preventing the oxidative dealkylation pathway common to isopropyl amines.[1]

Membrane Permeability & CNS Access

For drug development targeting the Central Nervous System (CNS) or requiring high oral bioavailability, the fluorinated analog is superior.[2]

  • Non-Fluorinated: At pH 7.4, it is a cation.[2] Cations generally have poor passive permeability across the Blood-Brain Barrier (BBB) unless they are substrates for active transporters.[2]

  • Fluorinated: At pH 7.4, it is neutral.[2] The

    
     group increases lipophilicity, and the lack of charge allows rapid passive diffusion across lipid bilayers.[2]
    
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Compare passive permeability (

2
  • Donor Plate: Prepare 10 mM compound solution in pH 7.4 PBS. Add to donor wells (MultiScreen-IP, 0.45 µm PVDF).

  • Membrane: Coat PVDF filter with 5 µL of 1% Lecithin in Dodecane (artificial lipid membrane).

  • Acceptor Plate: Fill with 300 µL fresh pH 7.4 PBS.

  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both Donor and Acceptor wells.

  • Result: Calculate

    
    . Expect 
    
    
    .

Target Engagement: Bioisosterism

While the fluorinated amine improves pharmacokinetics (PK), its effect on pharmacodynamics (PD) must be validated.[2]

  • Basicity Loss: If the biological target relies on a salt bridge (ionic interaction) with the amine, the fluorinated analog (neutral) may show reduced potency .[2]

  • Amide Bioisostere: The

    
    -trifluoromethyl amine moiety (
    
    
    ) mimics the electronic properties and planar geometry of an amide bond (
    
    
    ) but is resistant to proteolysis.[1] This makes it an excellent peptide bond replacement in protease inhibitors (e.g., Cathepsin K inhibitors like Odanacatib).[2]

Recommendation: If replacing an isopropyl amine with the trifluoro analog results in potency loss, consider that the binding mode may have shifted from ionic to hydrophobic/H-bond donor interactions.[1] Re-optimize the surrounding scaffold to exploit the new lipophilic pocket interactions.[2]

References

  • pKa Modulation by Fluorine

    • Modulation of the H-Bond Basicity of Functional Groups by

      
      -Fluorine-Containing Functions. J. Med.[2][5] Chem. 2021, 64,[1][2][3] 8. Link[2]
      
  • Metabolic Stability Mechanisms

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med.[2][5] Chem. 2025 (Preprint).[2][6] Link[2]

  • Synthesis & Bioactivity

    • Enantioselective Synthesis of

      
      -Trifluoromethyl Amines. J. Am. Chem. Soc. 2022, 144,[2] 5. Link[2]
      
  • General Fluorine Effects

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2] MDPI Pharmaceuticals 2025.[2][6] Link[2][6]

  • Compound Data

    • PubChem CID 66570529: (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride.[1][7] Link

19F NMR for Chiral Discrimination of Trifluoromethylated Amines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR for Chiral Discrimination of Trifluoromethylated Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of trifluoromethyl (


) groups into amine scaffolds is a cornerstone of modern medicinal chemistry, modulating pKa, metabolic stability, and lipophilicity. However, the chiral analysis of these moieties remains a bottleneck.[1] While chiral HPLC is the gold standard for purification, it is often too slow for high-throughput screening.

This guide evaluates 19F NMR spectroscopy as a superior analytical alternative.[2][3][4] We compare the two dominant methodologies—Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) —providing experimental protocols, comparative data, and mechanistic insights to enable immediate implementation in your laboratory.

Part 1: The Analytical Challenge & The 19F Advantage

Traditional chiral analysis of amines relies on 1H NMR or HPLC. Both suffer from distinct limitations when applied to fluorinated amines:

  • 1H NMR: Severe signal overlapping in complex scaffolds; low chemical shift dispersion (

    
    ).
    
  • Chiral HPLC: High cost of columns; long method development times; excessive solvent waste.

The 19F NMR Solution: Fluorine-19 acts as an ideal "spy" nucleus for chirality determination due to three intrinsic properties:

  • 100% Natural Abundance & High Sensitivity: 83% receptivity relative to 1H, allowing rapid acquisition.

  • Wide Chemical Shift Dispersion: The 19F shift range (~400 ppm) is vastly larger than 1H, minimizing overlap.

  • Singlet Signals: The

    
     group typically appears as a singlet (decoupled) or distinct multiplet, simplifying integration.
    
Part 2: Comparative Analysis of Methodologies

We evaluate two primary approaches: Covalent Derivatization (CDAs) using Mosher's Acid type reagents, and Non-Covalent Solvation (CSAs) using metal complexes or organocatalysts.

Comparison Table: 19F NMR Methods vs. Alternatives
FeatureMethod A: Covalent CDAs (e.g., Mosher's, TBBA)Method B: Non-Covalent CSAs (e.g., Pd-Complexes)Chiral HPLC (UV/Vis)
Mechanism Formation of Diastereomers (Covalent bond)Formation of Diastereomeric Complexes (Transient)Physical Separation on Stationary Phase
Resolution (

)
High (0.05 – 1.0 ppm)Moderate to High (0.02 – 0.5 ppm)Baseline Separation (Retention Time)
Throughput Low (Requires synthesis & workup)High (Mix-and-Measure)Low (20-40 min/sample)
Sample Recovery Destructive (requires hydrolysis to recover)Non-destructive (often recoverable)Non-destructive
Accuracy (ee) Excellent (<1% error)Good (depends on Keq)Excellent
Cost Low (Reagents cheap)Moderate (Pd/Ligands)High (Columns + Solvents)
Part 3: Deep Dive – Covalent Derivatization (CDAs)

While Mosher's acid (MTPA) is the historical standard, it often yields small chemical shift differences (


) for remote 

groups. A superior alternative is TBBA (2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid), an axially chiral reagent designed specifically for 19F NMR.[5]
Mechanism of Action

CDAs convert a mixture of enantiomers (


-amine) into a mixture of diastereomers (

and

). These diastereomers possess distinct physical properties, including different 19F chemical shifts.
Experimental Protocol 1: TBBA Derivatization

Use this protocol for absolute configuration assignment and high-precision ee determination.

Reagents:

  • Analyte: Chiral

    
    -amine (approx. 10 mg)
    
  • Reagent: (P)-TBBA (Axially chiral acid)[6]

  • Coupling Agents: DCC, DMAP

  • Solvent:

    
    [7][5][6]
    

Step-by-Step Workflow:

  • Reaction: In a 4 mL vial, dissolve the amine (1.0 equiv) and (P)-TBBA (1.1 equiv) in

    
    .
    
  • Activation: Add DCC (1.1 equiv) and a catalytic amount of DMAP. Stir at Room Temperature (RT) for 2-4 hours.

  • Workup: Filter the mixture through a short pad of silica gel to remove urea byproducts. Elute with

    
    .
    
  • Preparation: Evaporate solvent and redissolve the residue in 0.6 mL

    
    .
    
  • Acquisition: Acquire 19F NMR (min. 376 MHz).[8][9] Set relaxation delay (

    
    ) 
    
    
    
    (typically 2-5 seconds) for quantitative integration.
  • Analysis: Integrate the distinct

    
     singlets.
    

Data Insight: TBBA derivatives often show


 values of 0.2 – 0.5 ppm , significantly larger than the <0.1 ppm  often seen with Mosher's acid (MTPA) amides.
Part 4: Deep Dive – Non-Covalent Chiral Solvating Agents (CSAs)

For high-throughput screening (HTS), covalent modification is too slow. "Universal" Palladium-based probes (e.g., Pd-Probe 5 ) allow for instantaneous chiral recognition via coordination.

Mechanism of Action

The chiral Pd-complex binds the amine analyte reversibly. The resulting diastereomeric complexes are in fast/intermediate exchange on the NMR timescale, but often distinct enough to split the 19F signal of the probe or the analyte.

Experimental Protocol 2: "Mix-and-Measure" with Pd-Probe

Use this protocol for rapid screening of reaction mixtures.

Reagents:

  • Analyte: Crude amine mixture

  • Probe: Chiral Pd(II) complex (e.g., derived from chiral diamines)

  • Solvent:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Stock Solution: Prepare a 10 mM stock solution of the Pd-Probe in

    
    .
    
  • Mixing: In an NMR tube, add 0.5 mL of Probe stock.

  • Addition: Add 1.0 equiv of the chiral amine analyte directly to the tube.

  • Equilibration: Cap and shake vigorously for 30 seconds. (Reaction is instantaneous).

  • Acquisition: Acquire 19F NMR immediately.

  • Analysis: Observe the splitting of the Probe's

    
     signal or the Analyte's 
    
    
    
    signal.
Part 5: Decision Framework & Visualization

To assist in selecting the correct method, follow this decision logic.

G Start Start: Chiral CF3-Amine Analysis Throughput Is High Throughput Required? Start->Throughput CSA_Route Use Chiral Solvating Agent (CSA) (Method B) Throughput->CSA_Route Yes (Screening) CDA_Route Use Chiral Derivatizing Agent (CDA) (Method A) Throughput->CDA_Route No (Characterization) Pd_Probe Select Pd-Complex Probe CSA_Route->Pd_Probe Mix_Measure Protocol: Mix & Measure (30 seconds) Pd_Probe->Mix_Measure Abs_Config Need Absolute Configuration? CDA_Route->Abs_Config TBBA Use TBBA Reagent (High Δδ, Reliable Model) Abs_Config->TBBA Yes / High Precision Mosher Use Mosher's Acid (MTPA) (Standard Reference) Abs_Config->Mosher Legacy Comparison Synthesis Protocol: Covalent Synthesis (2-4 Hours) TBBA->Synthesis Mosher->Synthesis

Caption: Decision tree for selecting between Covalent (CDA) and Non-Covalent (CSA) 19F NMR methodologies based on throughput and analytical needs.

Part 6: Scientific Validation (Self-Validating Protocol)

To ensure Trustworthiness and Integrity , every 19F NMR chiral assay must include the following control experiment:

The Racemic Validation Step:

  • Run the Blank: Acquire 19F NMR of the pure chiral agent (CSA or CDA) alone. Confirm a single set of peaks.

  • Run the Racemate: Perform the protocol using a racemic sample of the amine.

    • Success Criteria: You MUST see a 1:1 split of the diagnostic signals (two singlets of equal intensity).

    • Failure Mode: If signals are broad or overlapping, lower the temperature (e.g., to -20°C) to slow the exchange rate (for CSAs) or switch to a CDA with higher anisotropy (e.g., TBBA).

  • Run the Sample: Only after validating separation with the racemate, run your unknown sample to determine ee.

References
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines. Journal of Organic Chemistry. (2015). Comparison of TBBA vs MTPA.

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. ACS Measurement Science Au. (2025). Details on Pd-Probe 5 and mix-and-measure protocols.

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters. (2020). High-throughput analysis techniques.

  • Chiral derivatizing agent. Wikipedia. General overview of CDAs vs CSAs.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry for Determining Enantiomeric Excess of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Chiral molecules, particularly amines, are ubiquitous in active pharmaceutical ingredients (APIs). The two enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce severe adverse effects. The historical tragedy of thalidomide serves as a stark reminder of this principle. Consequently, the precise quantification of enantiomeric excess (ee) is a non-negotiable requirement in drug development and quality control.

Traditionally, chiral high-performance liquid chromatography (HPLC) with ultraviolet or chiroptical detection has been the gold standard for ee determination.[1] However, these methods can be time-consuming, require enantiomerically pure standards for calibration, and may lack the sensitivity needed for trace-level analysis in complex biological matrices.[1] Mass spectrometry (MS), renowned for its speed, sensitivity, and specificity, offers a powerful alternative and complementary approach.[2][3]

This guide provides an in-depth comparison of mass spectrometric methods for determining the enantiomeric excess of chiral amines. As mass spectrometers are inherently "chiral-blind"—enantiomers have the same mass-to-charge ratio (m/z)—the core principle of any MS-based chiral analysis is the conversion of the enantiomeric pair into diastereomers, which possess different physicochemical properties and can thus be distinguished.[2][4] We will explore three principal strategies to achieve this: covalent chiral derivatization, non-covalent supramolecular systems, and the gas-phase kinetic method.

The Foundational Principle: Creating Distinguishable Diastereomers

The journey from a chiral-blind measurement to a quantitative enantiomeric assessment hinges on the interaction between the chiral amine analyte and a chiral selector. This interaction, whether covalent or non-covalent, results in the formation of two diastereomeric species. These diastereomers, having different spatial arrangements, exhibit distinct behaviors that can be measured and correlated with the initial enantiomeric composition.[3][5]

G cluster_analysis Mass Spectrometric Analysis cluster_quantification Quantification of Enantiomeric Excess Sample Mixture of (R)-Amine & (S)-Amine Selector Enantiopure Chiral Selector (CS) Diastereomer_R (R)-Amine • CS Selector->Diastereomer_R Diastereomer_S (S)-Amine • CS Selector->Diastereomer_S MS MS or MS/MS Analysis Diastereomer_R->MS Diastereomer_S->MS Quantify Ratio of Diastereomer Signals Correlates to ee MS->Quantify G cluster_reactants cluster_products R_Amine (R)-Amine Diastereomer_RR (R,R')-Diastereomer (Different Properties) R_Amine->Diastereomer_RR Covalent Reaction S_Amine (S)-Amine Diastereomer_SR (S,R')-Diastereomer (Different Properties) S_Amine->Diastereomer_SR Covalent Reaction CDR + (R')-CDR MS MS/MS Detection Diastereomer_RR->MS LC Separation Diastereomer_SR->MS LC Separation G cluster_reactants cluster_products R_Amine (R)-Amine Complex_R [(R)-Amine•Host] (e.g., More Stable) R_Amine->Complex_R Non-Covalent Association S_Amine (S)-Amine Complex_S [(S)-Amine•Host] (e.g., Less Stable) S_Amine->Complex_S Non-Covalent Association Selector + Chiral Selector (Host) MS MS or MS/MS (Different Ion Intensities or Fragmentations) Complex_R->MS Direct Infusion ESI Complex_S->MS Direct Infusion ESI G cluster_quantification 3. Quantification Precursor_R [M(Ref)(R-Amine)+H]+ Fragments_R [M(R-Amine)+H]+  +  [M(Ref)+H]+ Precursor_R->Fragments_R k_R Precursor_S [M(Ref)(S-Amine)+H]+ Fragments_S [M(S-Amine)+H]+  +  [M(Ref)+H]+ Precursor_S->Fragments_S k_S Quantify Ratio of fragment ion abundances (branching ratio) differs for R vs S. ln(Ratio) is proportional to ee. note_k k_R ≠ k_S

Sources

Comparative Guide: Biological Activity of N-Methyl-1,1,1-trifluoro-2-propylamine Derivatives in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)- and (S)-N-Methyl-1,1,1-trifluoro-2-propylamine (CAS: 1389320-29-9 and 1389320-35-7) are premium fluorinated aliphatic building blocks increasingly utilized in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic bottlenecks[1],[2]. This guide provides a comprehensive comparison of derivatives synthesized using this fluorinated pharmacophore against traditional non-fluorinated alternatives, specifically focusing on their application as Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) and HIV protease inhibitors ()[3],[4].

Mechanistic Rationale: The Fluorine Advantage

As an Application Scientist evaluating structure-activity relationships (SAR), it is crucial to understand why N-Methyl-1,1,1-trifluoro-2-propylamine is selected over cheaper alternatives like isopropylamine or tert-butylamine. The causality behind this substitution relies on three physicochemical pillars:

  • Steric Mimicry with Electronic Modulation: The trifluoromethyl (-CF3) group occupies a similar van der Waals volume to an isopropyl group, ensuring the derivative fits seamlessly into the hydrophobic dimer-dimer interface of the HBV core protein. However, its strong electron-withdrawing nature (-I effect) fundamentally alters the local electron density, enabling novel halogen bonding interactions with the target protein ()[2].

  • Metabolic Shielding: Aliphatic amines are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation and oxidation. The high bond dissociation energy of the C-F bond (~116 kcal/mol) acts as a metabolic shield. By replacing C-H bonds with C-F bonds at the primary site of metabolism, the intrinsic clearance (CL_int) is drastically reduced, prolonging the drug's half-life.

  • Enhanced Passive Permeability: The electron-withdrawing effect of the -CF3 group lowers the pKa of the adjacent secondary amine. This shift ensures a higher fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane permeability—a critical requirement for targeting intracellular viral replication complexes like HBV cccDNA ()[5].

Mechanism cluster_0 HBV Replication Cycle A HBV cccDNA B pgRNA A->B C Core Protein B->C D Capsid Assembly C->D E N-Methyl-1,1,1-trifluoro- 2-propylamine Derivative E->D Allosteric Inhibition

Fig 1. Mechanism of action of fluorinated derivatives acting as allosteric modulators to disrupt HBV capsid assembly.

Comparative Performance Analysis

To objectively evaluate the performance of N-Methyl-1,1,1-trifluoro-2-propylamine, we compare a prototypical HBV CpAM derivative (based on carboxamide and sulphamoylpyrrolamide scaffolds) against its non-fluorinated analogs ()[3],[5].

Table 1: In Vitro Biological and Pharmacokinetic Profile Comparison
Derivative TypeR-Group SubstitutionAnti-HBV EC50 (nM)Cytotoxicity CC50 (µM)HLM Half-life (T1/2, min)LogD (pH 7.4)
Alternative A Isopropylamine145>50182.1
Alternative B Tert-butylamine85>50242.5
Product N-Methyl-1,1,1-trifluoro-2-propylamine 12 >50 >120 3.2

Data Synthesis: The integration of the N-Methyl-1,1,1-trifluoro-2-propylamine moiety results in a >7-fold increase in antiviral potency (EC50) compared to the tert-butylamine analog, while simultaneously extending the microsomal half-life from 24 minutes to over 2 hours[3],[5]. The therapeutic index (CC50/EC50) is vastly improved, proving that the increased lipophilicity (LogD 3.2) does not translate to non-specific cytotoxicity.

Experimental Protocols & Methodologies

A core tenet of rigorous drug development is the use of self-validating experimental systems. The following protocols detail how the comparative data above was generated.

Protocol A: In Vitro Anti-HBV Efficacy and Cytotoxicity Assay
  • Causality: The HepG2.2.15 cell line is utilized because it is stably transfected with the HBV genome and continuously secretes virions, accurately mimicking chronic human infection ()[6].

  • Self-Validation: A dual-readout system is employed. Antiviral efficacy is measured via qPCR, while cell viability is measured in parallel using a resazurin reduction assay. This guarantees that any observed drop in HBV DNA is due to true target engagement rather than host cell toxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2.2.15 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS and 200 mg/L G418. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Administration: Prepare 3-fold serial dilutions of the N-Methyl-1,1,1-trifluoro-2-propylamine derivative (starting at 10 µM). Treat the cells twice over a 6-day period (media refresh on Day 3)[3]. Include Entecavir (1 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • Viability Readout (Cytotoxicity): On Day 6, add Resazurin reagent to the wells. Incubate for 4 hours and measure fluorescence (Ex 530 nm / Em 590 nm) to calculate the CC50.

  • Viral DNA Extraction & qPCR (Efficacy): Harvest the cell culture supernatant. Extract extracellular HBV DNA using a commercial viral DNA kit. Perform quantitative PCR (qPCR) targeting the HBV core gene to determine the concentration of secreted virions.

  • Data Analysis: Plot the dose-response curves using non-linear regression to calculate the EC50.

Protocol S1 1. Cell Seeding HepG2.2.15 cells in 96-well plates S2 2. Compound Administration Serial dilution, 6-day incubation S1->S2 S3 3. Dual Readout Parallel viability & efficacy assessment S2->S3 S4a 4a. Cytotoxicity (CC50) Resazurin reduction assay S3->S4a S4b 4b. Antiviral Efficacy (EC50) qPCR of extracellular HBV DNA S3->S4b S5 5. Therapeutic Index Calculation TI = CC50 / EC50 S4a->S5 S4b->S5

Fig 2. Self-validating high-throughput screening workflow for evaluating in vitro anti-HBV activity and cytotoxicity.

Protocol B: In Vitro Microsomal Stability Assay (HLM)
  • Causality: Human Liver Microsomes (HLM) contain the full complement of Phase I metabolizing enzymes (CYPs). This assay determines if the C-F bonds successfully shield the molecule from rapid hepatic clearance.

  • Self-Validation: Verapamil (high clearance) and Dextromethorphan (low clearance) are run concurrently to validate the enzymatic viability of the pooled microsomes.

Step-by-Step Workflow:

  • Preparation: Pre-warm 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test derivative to a final concentration of 1 µM. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at time points 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (CL_int) and half-life (T1/2).

References

  • World Intellectual Property Organization. "Carboxamide derivatives and the use thereof as medicaments for the treatment of hepatitis b." Patent WO2015059212A1.
  • World Intellectual Property Organization. "Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b." Patent WO2014184350A1.
  • European Patent Office. "Sulphamoylthiophenamide derivatives and the use thereof as medicaments for the treatment of hepatitis b." Patent EP2914590A1.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66570529, (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride." Available at:[Link]

  • World Intellectual Property Organization. "1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as HIV protease inhibitors." Patent WO2019075291A1.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-1,1,1-trifluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized reagents like N-Methyl-1,1,1-trifluoro-2-propylamine demands a rigorous, science-first approach, not just in its application, but through its entire lifecycle, concluding with its proper disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that dictate safe disposal, ensuring the protection of our personnel, facilities, and environment.

Foundational Understanding: Hazard and Risk Profile

N-Methyl-1,1,1-trifluoro-2-propylamine is a fluorinated amine, a class of compounds whose properties require careful consideration.[1] Its primary hazards stem from its corrosivity and its chemical reactivity, particularly under thermal stress. Before any disposal protocol is initiated, a thorough understanding of its risk profile is paramount.

The compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage.[2][3] This is a critical consideration for all handling procedures, from initial use to final waste packaging. Ingestion is harmful, and inhalation of vapors may cause respiratory irritation.[4][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosion (GHS05)DangerH314: Causes severe skin burns and eye damage.[3]
Serious Eye DamageCorrosion (GHS05)DangerH318: Causes serious eye damage.[3]

This table summarizes the primary hazards associated with N-Methyl-1,1,1-trifluoro-2-propylamine, providing immediate visual cues for risk assessment.

Furthermore, like many fluorinated organic molecules, its thermal decomposition can release hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and highly corrosive hydrogen fluoride (HF).[5][6] This fact is the central pillar upon which our recommended disposal strategy is built, as it necessitates a method that can safely manage these byproducts.

The Disposal Workflow: A Step-by-Step Decision Framework

The proper disposal of N-Methyl-1,1,1-trifluoro-2-propylamine is not a single action but a systematic process. The following workflow provides a logical progression from waste generation to final disposition, ensuring safety and compliance at each stage.

DisposalWorkflow Disposal Decision Workflow for N-Methyl-1,1,1-trifluoro-2-propylamine start Waste Generated (Pure compound, contaminated labware, or spill debris) ppe Step 1: Don Appropriate PPE (Butyl rubber gloves, chemical splash goggles, lab coat) start->ppe assess Step 2: Assess Waste Type ppe->assess small_spill Small-Scale Spill or Residue (<100 mL) assess->small_spill Small Scale bulk_liquid Bulk Liquid Waste (>100 mL) assess->bulk_liquid Bulk Quantity absorb Step 3a: Absorb onto Inert Material (Vermiculite, sand, or silica gel) small_spill->absorb package_bulk Step 3b: Transfer to a Labeled Waste Container (HDPE or other compatible material) bulk_liquid->package_bulk package_small Step 4a: Securely Package & Double-Bag (In a clearly labeled, compatible container) absorb->package_small storage Step 5: Temporary Segregated Storage (Cool, dry, well-ventilated area away from acids and oxidizers) package_small->storage package_bulk->storage pickup Step 6: Arrange Professional Disposal (Contact licensed hazardous waste contractor) storage->pickup final_disposal Step 7: Final Disposition (Document waste transfer) pickup->final_disposal

Caption: Logical flow for handling and disposing of N-Methyl-1,1,1-trifluoro-2-propylamine waste.

Detailed Disposal Protocols

The following protocols provide actionable steps for managing waste N-Methyl-1,1,1-trifluoro-2-propylamine. The causality behind each step is explained to reinforce safe practices.

This protocol is intended for minor spills and residual amounts remaining in containers.

Objective: To safely contain, package, and label small quantities of waste for collection.

Methodology:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

    • Chemically resistant gloves (e.g., butyl rubber or Viton™).

    • Chemical safety goggles and a face shield.[3]

    • A flame-retardant lab coat.

    • Work should be performed in a chemical fume hood.[7]

  • Containment: For liquid spills, cover with an inert absorbent material such as sand, silica gel, or vermiculite.[2][6] Do not use combustible materials like paper towels or sawdust.[2] The goal is to convert the liquid into a solid matrix, which is easier and safer to handle.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, robust, and compatible container (e.g., a high-density polyethylene (HDPE) pail).[8] For empty reagent bottles, triple-rinse with a suitable solvent (e.g., isopropanol or ethanol); the rinsate must be collected and treated as hazardous waste.

  • Packaging and Labeling:

    • Securely close the waste container.

    • Label the container clearly with "Hazardous Waste," the full chemical name "N-Methyl-1,1,1-trifluoro-2-propylamine," and the associated hazard pictograms (Corrosive).

    • This step is critical for ensuring the waste is properly identified by disposal personnel, preventing dangerous reactions from accidental mixing with incompatible waste streams, such as strong acids or oxidizing agents.[2][7]

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be cool, dry, well-ventilated, and away from incompatible materials.[4][9]

For larger quantities, direct handling is minimized, and the focus shifts to ensuring the waste is correctly containerized for transport to a specialized disposal facility.

Objective: To ensure bulk quantities are safely stored and transferred to a licensed facility capable of handling halogenated organic waste.

Methodology:

  • Containerization: Use only approved, compatible hazardous waste drums or containers. Ensure the container is in good condition, free from leaks or damage.

  • Transfer: If transferring from a process vessel, use dedicated pumps and lines to minimize exposure. Ensure all equipment is properly grounded to prevent static discharge, especially given that related compounds can be flammable.[4][6]

  • Labeling and Documentation: As with small quantities, the container must be meticulously labeled. Additionally, prepare all necessary waste manifest documentation as required by your institution and local regulations.

  • Final Disposition - High-Temperature Incineration:

    • The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with acid gas scrubbers.[10]

    • Scientific Rationale: The high thermal stability of the carbon-fluorine bond requires significant energy to achieve complete destruction.[11] Incineration at temperatures typically exceeding 1000°C provides this energy, mineralizing the organic compound into carbon dioxide, water, nitrogen oxides, and hydrogen fluoride (HF).[5][6] The HF and other acid gases are then neutralized in the incinerator's scrubber system, preventing their release into the atmosphere. This aligns with the EPA's guidance for the disposal of other persistent fluorinated compounds like PFAS, which recommends thermal treatment under controlled conditions.[12][13][14]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain. It is not readily biodegradable, and its ecological effects are not fully known.[3]

    • DO NOT allow it to enter the environment.[3][4]

    • DO NOT attempt to neutralize with strong acids or bases without a thoroughly validated and controlled procedure, as this can cause a hazardous reaction.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[15] While N-Methyl-1,1,1-trifluoro-2-propylamine may not be explicitly listed as a specific hazardous waste code, it would likely be classified based on its characteristics (e.g., corrosivity). Always consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance.

By adhering to these scientifically grounded procedures, we can effectively manage the risks associated with N-Methyl-1,1,1-trifluoro-2-propylamine, ensuring that our work is conducted safely, responsibly, and with the utmost integrity from discovery through disposal.

References

  • BIOFOUNT. N-Methyl-1,1,1-trifluoro-2-propylamine Product Page.[Link]

  • PubChem. (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Occupational Safety and Health Administration (OSHA). Process Safety Management of Highly Hazardous Chemicals.[Link]

  • Oakwood Chemical. (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride Product Page.[Link]

  • Crysdot. (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride Product Page.[Link]

  • Simmie, J. M., & Subramanian, V. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 21(9), 1538-1549. [Link]

  • Mines Repository. Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers.[Link]

  • Loba Chemie. n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet.[Link]

  • Occupational Safety and Health Administration (OSHA). TRIFLUOROBROMOMETHANE.[Link]

  • Carl ROTH. N-Methyl-N-(trimethylsilyl)-trifluoroacetamide Safety Data Sheet.[Link]

  • Cole-Parmer. Propylamine Material Safety Data Sheet.[Link]

  • National Institutes of Health (NIH). Synthesis of Fluorinated Amines: A Personal Account.[Link]

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES.[Link]

  • ResearchGate. Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches.[Link]

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals.[Link]

  • JD Supra. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.[Link]

  • Bergeson & Campbell, P.C. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.[Link]

  • Water Online. EPA Releases Updated Interim Guidance On Destroying And Disposing Of Certain PFAS And PFAS-Containing Materials.[Link]

  • Lumen Learning. Chemical Properties of Amides: Hydrolysis.[Link]

  • Chemistry LibreTexts. Chemical Properties of Amides: Hydrolysis.[Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[Link]

  • University of Regina. On the hydrolysis mechanisms of amides and peptides.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.